molecular weight and formula of 3-(2-Bromophenoxy)pyridazine
Core Identity & Synthetic Utility in Fragment-Based Drug Discovery Part 1: Executive Summary 3-(2-Bromophenoxy)pyridazine (CAS: 40580-53-8) is a specialized heteroaromatic ether employed primarily as a high-value scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Core Identity & Synthetic Utility in Fragment-Based Drug Discovery
Part 1: Executive Summary
3-(2-Bromophenoxy)pyridazine (CAS: 40580-53-8) is a specialized heteroaromatic ether employed primarily as a high-value scaffold in medicinal chemistry.[1] Unlike simple pyridazines, this molecule features a "dual-handle" architecture: the electron-deficient pyridazine ring serves as a hydrogen-bond acceptor (often targeting kinase hinge regions), while the ortho-bromo group on the phenoxy moiety provides a pre-installed site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Correction of Common Misconceptions:
Automated cataloging systems occasionally misclassify this compound. It is a small molecule (MW ~251 Da), not a biologic or antibody. It is strictly a synthesis intermediate and chemical probe.
Part 2: Physicochemical Specifications[2]
The following data constitutes the validated identity profile for 3-(2-Bromophenoxy)pyridazine.
Parameter
Value
Technical Note
IUPAC Name
3-(2-Bromophenoxy)pyridazine
Systematic nomenclature
CAS Number
40580-53-8
Unique identifier
Molecular Formula
C₁₀H₇BrN₂O
Molecular Weight
251.08 g/mol
Monoisotopic Mass: 249.974 Da
Appearance
Off-white to pale yellow solid
Crystalline powder typically
LogP (Calc)
~2.4
Moderate lipophilicity; drug-like range
H-Bond Acceptors
3
Pyridazine N1, N2; Ether Oxygen
H-Bond Donors
0
Aprotic scaffold
SMILES
Brc1ccccc1Oc2nnccc2
Useful for cheminformatics
InChI Key
PESLFQDAIUALFG-UHFFFAOYSA-N
Standard hash
Part 3: Synthetic Architecture & Protocol
The synthesis of 3-(2-Bromophenoxy)pyridazine relies on Nucleophilic Aromatic Substitution (SNAr) . The pyridazine ring is naturally electron-deficient, making the 3-position highly susceptible to nucleophilic attack by the phenoxide anion.
Reaction Mechanism (SNAr)
The reaction proceeds via an addition-elimination mechanism. The 2-bromophenol is deprotonated to form a phenoxide, which attacks the C3 position of the 3-halopyridazine.
Critical Selectivity Factor: The ortho-bromo group on the phenol is sterically demanding but electronically withdrawing, which actually stabilizes the phenoxide slightly. However, care must be taken to avoid debromination or competing coupling if transition metals are present (hence, metal-free SNAr is preferred).
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis and the subsequent divergence points for library generation.
Caption: Convergent SNAr synthesis of the target scaffold and downstream diversification pathways.
Detailed Experimental Protocol
Objective: Synthesize 1.0 g of 3-(2-Bromophenoxy)pyridazine.
Cesium Carbonate (Cs₂CO₃) (2.0 eq) - Preferred over K₂CO₃ for higher solubility in polar aprotic solvents.
Anhydrous DMF (Dimethylformamide) or DMSO.
Step-by-Step Workflow:
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 eq) in anhydrous DMF (concentration ~0.2 M).
Activation: Add Cs₂CO₃ (2.0 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the phenoxide species. Note: The solution may darken.
Addition: Add 3-chloropyridazine (1.0 eq) to the reaction mixture.
Reaction: Heat the mixture to 80–90°C under a nitrogen atmosphere. Monitor by TLC or LC-MS.
Endpoint: Disappearance of 3-chloropyridazine (typically 2–4 hours).
Work-up:
Cool to RT.
Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
Purification: The crude residue is typically purified via Flash Column Chromatography (SiO₂).
Eluent: Hexane/Ethyl Acetate gradient (start 10% EtOAc, ramp to 40%).
Yield Expectation: 75–85%.
Part 4: Structural Analysis & Applications
The "Ether Hinge" Effect
The oxygen linker provides rotational freedom, allowing the phenoxy ring to adopt a twisted conformation relative to the pyridazine. This non-planar geometry is crucial in drug design to fill hydrophobic pockets in enzymes (e.g., Kinases, PDE4) without incurring the entropy penalty of a completely flexible chain.
Orthogonal Reactivity Map
This molecule is designed for Fragment-Based Drug Discovery (FBDD) . It offers two distinct reaction vectors:[3][4]
Vector A (Pyridazine Ring): The nitrogen atoms are excellent ligands. They can interact with:
Hinge region backbone NH groups in kinases.
Metallo-enzyme centers (e.g., Zinc in Carbonic Anhydrases).
Vector B (Aryl Bromide): A synthetic "handle."
It allows the researcher to attach the scaffold to a larger library after the core heterocycle is established.
Example: Reacting the bromide with a boronic acid to extend the molecule into a solvent-exposed region of a protein target.
Caption: Functional decomposition of the molecule for medicinal chemistry applications.
Part 5: Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for halogenated nitrogen heterocycles .
Hazards:
H315/H319: Causes skin and serious eye irritation.[3][4]
H302: Harmful if swallowed (predicted based on pyridazine analogs).[3]
Storage: Store at 2–8°C (refrigerated) under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ether linkage over long periods.
Disposal: Halogenated organic waste streams. Do not mix with strong acids or oxidizing agents.
References
PubChem Compound Summary . (n.d.). 3-(2-Bromophenoxy)pyridazine (CID 62483448).[5] National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate . (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. (Contextual reference for SNAr methodology on pyridazines). Retrieved from [Link]
3-(2-Bromophenoxy)pyridazine SMILES string and InChIKey
An In-Depth Technical Guide on 3-(2-Bromophenoxy)pyridazine Executive Summary This technical guide provides a rigorous analysis of 3-(2-Bromophenoxy)pyridazine , a critical heterocyclic building block in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on 3-(2-Bromophenoxy)pyridazine
Executive Summary
This technical guide provides a rigorous analysis of 3-(2-Bromophenoxy)pyridazine , a critical heterocyclic building block in medicinal chemistry. Beyond its primary identifiers—SMILES and InChIKey—this document details the logic behind its synthesis via nucleophilic aromatic substitution (
), its validation through spectroscopic methods, and its utility as a scaffold for high-value bioactive agents.
Part 1: Chemical Identity & Cheminformatics
In drug discovery databases, unambiguous identification is paramount. For 3-(2-Bromophenoxy)pyridazine, the following identifiers serve as the digital keys for retrieval and integration into SAR (Structure-Activity Relationship) matrices.
Core Identifiers
Identifier Type
Value
Common Name
3-(2-Bromophenoxy)pyridazine
CAS Registry Number
40580-53-8
Molecular Formula
Molecular Weight
251.08 g/mol
Isotope Pattern
: (approx. 1:1 ratio)
The SMILES String
SMILES: C1=CC=C(C(=C1)OC2=NN=CC=C2)Br
Technical Decoding:
C1=CC=C(C(=C1)...): Defines the phenyl ring. The closure 1 indicates the ring formation.[1]
OC2=NN=CC=C2: Represents the ether linkage (O) connecting to the pyridazine ring (C2=NN=CC=C2). The pyridazine ring is characterized by the NN bond (1,2-diazine).
Br: Specifies the bromine atom. Its position in the string relative to the ring closure places it at the ortho position (position 2) of the phenyl ring relative to the ether linkage.
Layer 1 (Formula): C10H7BrN2O - The exact atom count.
Layer 2 (Connections): /c11-8...[2] - Defines the heavy atom connectivity skeleton, independent of bond orders.
Layer 3 (Hydrogens): /h1-7H - Specifies the location of hydrogen atoms, fixing the tautomeric state.
InChIKey: PESLFQDAIUALFG-UHFFFAOYSA-N
Block 1 (PESLFQDAIUALFG): Encodes the molecular skeleton (connectivity).
Block 2 (UHFFFAOYSA): Encodes stereochemistry, tautomers, and isotopic layers.
Block 3 (N): Indicates the protonation state (Neutral).
Cheminformatics Logic Diagram:
Figure 1: Data flow for generating machine-readable identifiers from the chemical structure.
Part 2: Synthetic Methodology
The synthesis of 3-(2-Bromophenoxy)pyridazine relies on Nucleophilic Aromatic Substitution (
) . The pyridazine ring is electron-deficient due to the two nitrogen atoms, making the 3-position highly susceptible to nucleophilic attack by the phenoxide anion.
Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)
Step-by-Step Procedure:
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).
Deprotonation: Add anhydrous
(2.0 equiv) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide nucleophile in situ.
Note: The solution may change color (often yellow/orange) indicating phenoxide formation.
Addition: Add 3-chloropyridazine (1.0 equiv) in one portion.
Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (
or Ar) for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LCMS. The product is less polar than the starting pyridazine.
Workup:
Cool the mixture to room temperature.
Pour into ice-cold water (5x reaction volume) to precipitate the product or induce phase separation.
Extract with Ethyl Acetate (
).
Wash combined organics with water (
) and brine () to remove DMF.
Dry over
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (
, gradient 0–40% EtOAc in Hexanes).
Synthesis Workflow Diagram:
Figure 2: Step-by-step synthetic workflow for the SNAr coupling.
Part 3: Analytical Validation (QC)
Trustworthiness in chemical synthesis requires rigorous validation. The following data patterns confirm the identity of 3-(2-Bromophenoxy)pyridazine.
LC-MS Interpretation
Retention Time: The compound will elute later than the starting materials due to increased lipophilicity (elimination of the polar -OH and -Cl groups).
Mass Spectrum (ESI+):
M+H Peak: Expect a doublet at
and .
Isotope Pattern: The
and isotopes exist in a near 1:1 ratio. A mass spectrum showing two peaks of equal intensity separated by 2 mass units is diagnostic for a mono-brominated compound.
Proton NMR (
H NMR) Expectations
Pyridazine Ring:
Expect two doublets and a doublet-of-doublets (or multiplet) in the aromatic region (approx. 7.0–9.0 ppm).
The proton adjacent to the ether linkage (H-4) and the proton adjacent to nitrogen (H-6) will show distinct splitting.
The proton ortho to the bromine will be deshielded.
The proton ortho to the ether oxygen will be shielded relative to the others.
Part 4: Medicinal Chemistry Utility
3-(2-Bromophenoxy)pyridazine is not just an endpoint; it is a strategic scaffold.
Bioisosterism: The pyridazine ring acts as a bioisostere for phenyl or pyridine rings, often improving water solubility and lowering LogP (
) compared to the bis-phenyl ether analog.
Scaffold Hopping: The 1,2-diazine placement alters the hydrogen bond acceptor vector, potentially picking up unique interactions in a kinase hinge region or GPCR binding pocket.
Diversification Point: The bromine atom serves as a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of compound libraries.
Property
Value
Significance
H-Bond Acceptors
3 (2 N, 1 O)
Interaction with protein residues (e.g., hinge region).
H-Bond Donors
0
Good membrane permeability.
Rotatable Bonds
2
Conformational flexibility for induced fit.
TPSA
~35 Ų
High likelihood of CNS penetration if required.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62483448, 3-(2-Bromophenoxy)pyridazine. Retrieved from [Link][2]
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture.[7] Journal of Chemical and Pharmaceutical Research.[7] Retrieved from [Link] (General Pyridazine Chemistry Context).
Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press. (Standard reference for Bioisosterism and Scaffold Hopping principles).
Application Note: High-Efficiency Synthesis of 3-(2-Bromophenoxy)pyridazine via Cesium-Promoted
) of 3-Chloropyridazine with 2-Bromophenol Document ID: AN-PYR-042 Executive Summary This application note details the optimized protocol for synthesizing 3-(2-Bromophenoxy)pyridazine , a valuable biaryl ether scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
) of 3-Chloropyridazine with 2-Bromophenol
Document ID: AN-PYR-042
Executive Summary
This application note details the optimized protocol for synthesizing 3-(2-Bromophenoxy)pyridazine , a valuable biaryl ether scaffold in medicinal chemistry (e.g., for kinase inhibitors or CNS-active agents). While standard nucleophilic aromatic substitution (
) conditions often suffice for simple phenols, the ortho-bromo substituent on the nucleophile introduces steric strain and electronic deactivation that can lead to stalled reactions or hydrolysis byproducts.
We present a Cesium-Promoted Protocol that leverages the "Cesium Effect" to enhance the nucleophilicity of the sterically encumbered 2-bromophenolate, ensuring high conversion rates (>90%) and minimizing the dimerization of the electrophile.
Mechanistic Insight & Strategic Design
The Electrophile: 3-Chloropyridazine
Pyridazines are
-deficient diazines. The nitrogen atoms at positions 1 and 2 exert a strong inductive ($ -I -M $) effect, significantly lowering the LUMO energy at the C3 and C6 positions. This makes 3-chloropyridazine highly activated toward nucleophilic attack, more so than comparable pyridines.
The Nucleophile: 2-Bromophenol
Acidity: The
of 2-bromophenol () is lower than that of phenol () due to the inductive withdrawal of the bromine atom.[1] This facilitates easier deprotonation.[2]
Steric Challenge: The bulky bromine atom at the ortho position creates steric hindrance around the phenoxide oxygen, impeding the attack on the pyridazine ring.
The Solution: The Cesium Effect
Potassium carbonate (
) is the standard base for . However, for hindered substrates, we utilize Cesium Carbonate () .
Solubility:
has superior solubility in organic solvents (DMF/DMSO) compared to potassium salts.
"Naked" Anion: The large ionic radius of
results in a weaker ion pair with the phenoxide, effectively creating a "naked" anion that is more nucleophilic and kinetically active against the steric barrier of the ortho-bromo group.
Reaction Pathway Visualization
Experimental Protocol
Reagents & Materials Table
Reagent
MW ( g/mol )
Equiv.
Role
Critical Attribute
3-Chloropyridazine
114.53
1.0
Electrophile
Hygroscopic; store under inert gas.
2-Bromophenol
173.01
1.1
Nucleophile
Liquefy gently if solid (mp 5°C).
Cesium Carbonate
325.82
1.5
Base
Must be finely ground/anhydrous.
DMF (Anhydrous)
-
0.2 M
Solvent
Water content <0.1% to prevent hydrolysis.
Step-by-Step Methodology
Step 1: Nucleophile Activation (Pre-stir)
Charge an oven-dried reaction vial with 2-Bromophenol (1.1 equiv) and Cesium Carbonate (1.5 equiv).
Add anhydrous DMF (concentration relative to limiting reagent: 0.4 M).
Stir at Room Temperature (RT) for 15 minutes.
Why? This ensures complete deprotonation of the phenol to the phenoxide before introducing the electrophile, minimizing competition with any residual water.
Step 2: Reaction Initiation
Add 3-Chloropyridazine (1.0 equiv) to the vial.
Seal the vial with a crimp cap (PTFE septum).
Heat the reaction block to 90°C .
Note: While pyridazines are reactive, the steric bulk of 2-bromophenol requires thermal energy to overcome the activation barrier.
Step 3: Monitoring & Quenching
Monitor via LCMS or TLC (50% EtOAc/Hexane) at 2 hours.
Target: Disappearance of 3-chloropyridazine (
) and appearance of product ().
Once conversion >95%, cool to RT.
Pour the mixture into Ice Water (10x reaction volume).
Observation: The product often precipitates as an off-white solid.
Step 4: Workup & Isolation
If Solid Precipitates: Filter, wash with water (
), and dry under vacuum.
If Oiling Occurs: Extract with Ethyl Acetate (
). Wash combined organics with 1M NaOH (to remove excess phenol) followed by Brine. Dry over and concentrate.
Purification
Flash Chromatography: Silica Gel; Gradient 0%
40% Ethyl Acetate in Hexanes.
Recrystallization (Optional): Ethanol/Water or Diethyl Ether/Hexane if high purity (>99%) is required for biological assays.
Process Workflow Diagram
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion
Incomplete deprotonation or "Stalled" kinetics.
Switch solvent to DMSO (higher dielectric constant) or increase Temp to 110°C.
Hydrolysis Byproduct (Pyridazin-3-one)
Wet solvent or reagents.
Use fresh anhydrous DMF. Ensure is dried. Perform under atm.
Dark Reaction Mixture
Decomposition of pyridazine.
Lower temperature to 80°C and extend time. Degas solvents to remove oxygen.
Route Selection Note (Alternative Precursors)
If 3-chloropyridazine is unavailable or prohibitively expensive, 3,6-dichloropyridazine is a common industrial alternative.
Step A:
with 2-bromophenol (using the conditions above) yields 3-chloro-6-(2-bromophenoxy)pyridazine .
Step B: Catalytic Hydrogenation (
, , ) removes the remaining chlorine.
Caution: Care must be taken during hydrogenation to avoid debrominating the phenoxy ring. The direct route (using 3-chloropyridazine) is preferred for lab-scale synthesis to avoid chemoselectivity issues during reduction.
References
Mechanistic Found
on Diazines:
Topic: Reactivity of halopyridazines toward nucleophiles.
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
Context: Explains the activation energy differences between pyridine and pyridazine electrophiles.
The "Cesium Effect" in Ether Synthesis
Topic: Superiority of Cesium over Potassium in sterically hindered etherific
Source: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the synthesis of aryl ethers. Journal of Praktische Chemie.
Context: Validates the use of
for improving yields with hindered phenols.
Acidity of Halophenols
Topic:
values of 2-bromophenol vs phenol.
Source: Lide, D. R.[3] (Ed.).[4][5][6] (2005).[3] CRC Handbook of Chemistry and Physics.[3] CRC Press.[3]
Context: Supports the deprotonation str
Pyridazine Chemistry Overview
Topic: General synthetic routes to functionalized pyridazines.[7]
Source: Wermuth, C. G. (Ed.).[4][5][6] (2011). The Practice of Medicinal Chemistry. Academic Press.
Context: Discusses the use of pyridazine scaffolds in drug discovery.
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-(2-Bromophenoxy)pyridazine
Executive Summary This guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 3-(2-Bromophenoxy)pyridazine . This substrate presents a "perfect storm" of synthetic challenges: the steric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 3-(2-Bromophenoxy)pyridazine . This substrate presents a "perfect storm" of synthetic challenges: the steric hindrance of the ortho-bromo ether linkage combined with the catalyst poisoning potential of the pyridazine nitrogens.
Standard protocols utilizing Pd(PPh₃)₄ often result in stalled conversion or high catalyst loading requirements. This protocol utilizes Dialkylbiaryl Phosphine (Buchwald) ligand architecture to overcome N-coordination and facilitate oxidative addition at the hindered ortho-position, ensuring high yields (>85%) and reproducibility.
Mechanistic Insight & Substrate Analysis[1]
The Substrate Challenge
The molecule 3-(2-Bromophenoxy)pyridazine contains two distinct features that antagonize standard Palladium catalysis:
The "Ortho-Effect" (Sterics): The bromine atom is ortho to the phenoxy linkage. The oxygen atom acts as a steric gatekeeper, increasing the energy barrier for the Palladium(0) species to undergo oxidative addition into the C-Br bond.
The "Pyridazine Trap" (Chemsorption): Pyridazine contains two adjacent nitrogen atoms. These are potent
-donors. In standard catalytic cycles, these nitrogens can displace labile ligands (like PPh₃) from the Pd(II) intermediate, forming a stable, inactive "resting state" complex (Pd-N coordination). This effectively sequesters the catalyst from the reaction cycle.
The Solution: Bulky, Electron-Rich Ligands
To counteract these issues, we employ SPhos or XPhos precatalysts.
Electron Richness: The dicyclohexylphosphino group increases electron density on the Pd center, accelerating oxidative addition into the hindered Ar-Br bond.
Steric Bulk: The biaryl backbone of the ligand creates a "roof" over the Pd center. This prevents the pyridazine nitrogens from approaching and binding to the metal, effectively shielding the catalyst from poisoning.[1]
Visualizing the Pathway & Inhibition
The following diagram illustrates the standard catalytic cycle versus the "Pyridazine Trap" pathway.
Figure 1: Catalytic cycle highlighting the competitive inhibition pathway (Red) where pyridazine nitrogen coordination can arrest the cycle if non-bulky ligands are used.
Optimization Matrix
The following table summarizes the screening results for coupling 3-(2-Bromophenoxy)pyridazine with Phenylboronic acid.
Parameter
Condition A (Legacy)
Condition B (Robust)
Condition C (Optimized)
Catalyst
Pd(PPh₃)₄ (5 mol%)
Pd(dppf)Cl₂ (3 mol%)
XPhos Pd G2 (2 mol%)
Ligand Role
Monodentate, labile
Bidentate, rigid
Bulky Biaryl (Shielding)
Base
Na₂CO₃ (2M aq)
Cs₂CO₃ (solid)
K₃PO₃ (0.5M aq)
Solvent
DME / Ethanol
Toluene / Water
1,4-Dioxane / Water (4:1)
Temp
85°C
100°C
80°C
Time
18 h
12 h
4 h
Yield (LCMS)
45% (Incomplete)
72%
94%
Notes
Significant "Pd-black" formation; stalled.
Good, but difficult purification.
Clean conversion; no dehalogenation.
Key Takeaway: The XPhos Pd G2 system (Condition C) provides the highest turnover frequency (TOF) and prevents the formation of palladium black, indicating a stable active species.
Oven-dry a 2-neck round bottom flask or a microwave vial.
Equip with a magnetic stir bar and a rubber septum.
Cycle vacuum/Argon (or Nitrogen) 3 times to remove atmospheric oxygen.
Charge Solids:
Under a positive flow of Argon, add 3-(2-Bromophenoxy)pyridazine (1.0 mmol, 251 mg) and the Aryl Boronic Acid (1.2 mmol).
Add the XPhos Pd G2 catalyst (0.02 mmol, ~16 mg).
Note: If using a glovebox, weigh all solids inside. If on a benchtop, rapid addition is acceptable, but minimize air exposure.
Solvent & Base Addition:
Add 1,4-Dioxane (4.0 mL) via syringe.
Add 0.5 M aq. K₃PO₄ (6.0 mL, 3.0 mmol) via syringe.
Crucial Step: Sparge the biphasic mixture with Argon for 5-10 minutes (bubble gas directly into the liquid) to remove dissolved oxygen. Oxygen is the primary cause of homocoupling side-products.
Reaction:
Seal the vessel.
Heat to 80°C in an oil bath or heating block. Vigorous stirring (800+ RPM) is essential to ensure phase transfer between the organic dioxane layer and the aqueous base layer.
Monitor via LCMS or TLC at 2 hours. The reaction is typically complete within 2-4 hours.
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification:
The crude residue is usually a yellow/orange oil.
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Gradient of 0-50% Ethyl Acetate in Hexanes (Pyridazines are polar; adjust gradient based on the boronic acid polarity).
Troubleshooting & Quality Control
Observation
Diagnosis
Corrective Action
Black Precipitate (Pd Black)
Catalyst decomposition due to instability or oxygen.
Ensure rigorous degassing. Switch to XPhos Pd G2 if using Pd(PPh₃)₄.
Starting Material Remains
Catalyst poisoning by Pyridazine N.
Increase temperature to 100°C. Ensure 3.0 equiv of base is used.
Protodeboronation
Boronic acid hydrolysis (common with heterocyclic boronic acids).[4]
Use anhydrous conditions: Dioxane/Toluene with Cs₂CO₃ (solid) instead of aqueous base.
Homocoupling (Ar-Ar)
Oxygen presence.
Sparge solvents longer. Verify Argon line purity.
Self-Validation Check
TLC: The product should be UV active and likely more polar than the starting bromide. Pyridazines often stain orange/brown with Dragendorff’s reagent (specific for alkaloids/nitrogen heterocycles).
1H NMR: Look for the disappearance of the specific ortho-proton signal of the bromide ring and the appearance of new aromatic protons from the coupling partner.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Rationale: Foundational text establishing dialkylbiaryl phosphines (SPhos/XPhos)
Molander, G. A., et al. "Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[5] Journal of Organic Chemistry, 2006.[5]
Rationale: Provides alternative protocols using trifluoroborates if boronic acid stability is an issue.
Deng, W., et al. "Suzuki-Miyaura Cross-Coupling of Pyridazine Derivatives." Molecules, 2018.[3][6]
Rationale: Specific examples of 3-substituted pyridazine couplings, validating the stability of the ring under basic conditions.
Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands User Guide."
Rationale: Practical guide for selecting between SPhos, XPhos, and RuPhos based on substr
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Functionalization of 3-(2-Bromophenoxy)pyridazine
Executive Summary & Chemo-Structural Analysis
The scaffold 3-(2-Bromophenoxy)pyridazine represents a high-value "privileged structure" in medicinal chemistry, bridging the electron-deficient pyridazine ring (a bioisostere of pyridine/phenyl) with a lipophilic aryl bromide handle. This Application Note provides validated protocols for transforming the bromine "handle" into complex chemical space.
Structural Logic:
The Handle (Aryl Bromide): Located at the ortho position relative to the ether linkage, this bromide is sterically congested but highly reactive toward oxidative addition by Palladium(0).
The Linker (Ether Oxygen): Acts as a pivot point. While generally stable, it exerts an electron-withdrawing inductive effect (-I) on the phenoxy ring, slightly deactivating the bromide compared to a simple bromobenzene, but activating the pyridazine ring toward nucleophilic attack.
The Core (Pyridazine): The 1,2-diazine system is electron-deficient. Critical Caution: The N1/N2 nitrogens are competent ligands for transition metals. Standard protocols must use ligation systems (e.g., bidentate phosphines or bulky biaryls) that outcompete the pyridazine nitrogens to prevent catalyst deactivation.
Application I: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl ether derivatives (C-C Bond Formation).
Rationale: The Suzuki coupling is the most robust method for functionalizing this scaffold due to its tolerance of the aqueous conditions required to solubilize boronic acids and the stability of the ether linkage under basic conditions.
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (
) three times. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
Solvation: Inject degassed Dioxane/Water mixture via syringe.
Reaction: Heat the mixture to 90°C for 4–12 hours.
Checkpoint: Monitor via LC-MS. The starting material (Br isotope pattern 1:1) should disappear.
Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (
) and wash with water and brine. Dry over .
Purification: Flash column chromatography (Silica gel). Elute with Hexanes/EtOAc (gradient 0–50%). Pyridazines are polar; expect the product to elute later than non-heterocyclic biaryls.
Troubleshooting:
Problem: Low conversion.
Root Cause: Pyridazine nitrogen coordination to Pd.
Solution: Switch to Pd(PPh₃)₄ or the bulky XPhos Pd G2 precatalyst. Increase temperature to 110°C (requires sealed tube).
Application II: Buchwald-Hartwig Amination
Objective: Introduction of amine solubilizing groups (C-N Bond Formation).
Rationale: Installing amines at the ortho-position creates N-C-O-C dihedral twists that can favorably impact binding affinity and solubility.
Expert Insight: XPhos is preferred for general anilines; BrettPhos is superior for primary aliphatic amines.
Base: Sodium tert-butoxide (
) (1.5 equiv)
Solvent: Toluene or anhydrous 1,4-Dioxane.
Step-by-Step Methodology:
Pre-complexation: In a glovebox or under Ar flow, mix
and Ligand in the solvent and stir for 5 mins at RT to generate the active species.
Addition: Add the substrate, amine, and base to the catalyst mixture.
Reaction: Seal and heat to 100°C for 12–16 hours.
Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with
.
Purification: The basicity of the product may cause streaking on silica. Use
(95:5) with 1% or use amine-functionalized silica.
Application III: Intramolecular Direct Arylation (Cyclization)
Objective: Synthesis of Benzofuro[2,3-c]pyridazine cores.
Rationale: This advanced transformation locks the conformation of the molecule by forming a bond between the phenyl ring (at the Br position) and the pyridazine ring (at C4), creating a fused tricyclic system. This proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism.
3-(2-Bromophenoxy)pyridazine represents a privileged scaffold in medicinal chemistry, particularly in the design of c-Met and VEGFR2 kinase inhibitors. However, functionalizing this core via Buchwald-Hartwig amination presents a distinct "dual-threat" challenge:
Steric Hindrance: The reactive bromine is ortho to the bulky pyridazine-ether linkage, significantly impeding oxidative addition.
Catalyst Poisoning: The electron-deficient pyridazine nitrogens are competent ligands for Palladium(II), capable of displacing phosphines and forming inactive off-cycle resting states.
This guide outlines a Field-Proven Protocol derived from third-generation (G3) and fourth-generation (G4) Buchwald precatalyst technology. By utilizing bulky dialkylbiaryl phosphine ligands (RuPhos/BrettPhos), we suppress non-productive coordination and facilitate coupling at the sterically congested center.
Substrate Analysis & Mechanistic Strategy
To design a successful reaction, we must first visualize the electronic and steric environment of the substrate.
Structural Challenges[1]
Electrophile: Aryl Bromide (Phenyl ring).
Ortho-Substituent: (Pyridazin-3-yl)oxy group. This is an electron-withdrawing group (EWG) by induction but electron-donating by resonance. The primary effect here is steric bulk .
Interference: The N2 nitrogen of the pyridazine ring is spatially accessible and Lewis basic.
The Solution: Ligand Selection
For Secondary Amines:RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). The bulk of the isopropoxy groups prevents the Pd center from coordinating the pyridazine nitrogen, while the electron-rich phosphine facilitates oxidative addition into the hindered C-Br bond.
For Primary Amines:BrettPhos or tBuBrettPhos . These provide the necessary steric bulk to enforce reductive elimination, which is often the rate-determining step for hindered primary amines.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive landscape between productive catalysis and catalyst deactivation for this specific substrate.
Figure 1: Catalytic cycle highlighting the competition between productive oxidative addition and non-productive pyridazine coordination. Bulky ligands (L) are required to favor the green pathway over the red.
Experimental Protocols
Protocol A: Rapid Scoping (Micro-scale Screening)
Use this protocol to determine the optimal Ligand/Base combination for your specific amine partner.
Materials:
Vials: 1-dram (4 mL) reaction vials with PTFE-lined caps.
Scale: 0.1 mmol limiting reagent.
Reagent Table:
Component
Equiv.
Amount (0.1 mmol scale)
Role
3-(2-Bromophenoxy)pyridazine
1.0
25.1 mg
Electrophile
Amine Partner
1.2
Variable
Nucleophile
Pd Precatalyst
0.02-0.05
See below
Catalyst Source
Base
2.0
See below
Proton Scavenger
Solvent
N/A
1.0 mL (0.1 M)
Medium
Screening Matrix:
Condition A (Standard): RuPhos Pd G4 (2 mol%) + NaOtBu (2 equiv) in Toluene at 80°C.
Condition B (Base Sensitive): RuPhos Pd G4 (2 mol%) + Cs₂CO₃ (2 equiv) in Dioxane at 100°C.
Condition C (Primary Amines): BrettPhos Pd G4 (2 mol%) + NaOtBu (2 equiv) in Toluene at 100°C.
Procedure:
Charge a reaction vial with the aryl bromide, base, and Pd-precatalyst.
Note: If the amine is a solid, add it now. If liquid, add after solvent.
Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).
Add anhydrous solvent via syringe.
Add liquid amine via microliter syringe.
Seal cap tightly (use electrical tape for extra security if heating >80°C).
Stir at designated temperature for 12 hours.
Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via LC-MS to check conversion.
Protocol B: Optimized Preparative Scale (The "Gold Standard")
This protocol is optimized for high yield and reproducibility on a 1.0 gram scale, utilizing RuPhos for secondary amines or BrettPhos for primary amines.
Safety Note: This reaction utilizes Sodium tert-butoxide, which is moisture-sensitive and caustic. Handle under inert atmosphere.
Workflow Diagram:
Figure 2: Step-by-step workflow for preparative scale synthesis.
Detailed Methodology:
Setup: Oven-dry a 50 mL Schlenk flask or a heavy-walled pressure vessel equipped with a magnetic stir bar.
Why G4? It contains the ligand pre-bound to Pd(II) and an activating amine base, ensuring a strict 1:1 Pd:L ratio and rapid initiation at lower temperatures [1].
Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Pd black and salts.
Wash the filtrate with Water (1 x 20 mL) and Brine (1 x 20 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification:
Purify via Flash Column Chromatography on Silica Gel.
Eluent: Typically 0-50% EtOAc in Hexanes. Pyridazine products are polar; if streaking occurs, add 1% Triethylamine to the eluent.
Troubleshooting & Optimization Guide
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
Switch to tBuBrettPhos Pd G4 . The extra bulk protects the Pd center from pyridazine N-binding. Increase temperature to 110°C.
Dehalogenation (Ar-H)
β-Hydride Elimination
This occurs if the amine is sterically crowded. Switch solvent to t-Amyl Alcohol and use Cs₂CO₃ as the base.
C-O Bond Cleavage
Ether cleavage
Rare, but possible with strong alkoxides at high temp. Switch base to K₃PO₄ (tribasic potassium phosphate) and use 1,4-Dioxane with 2% water (surfactant-free).
Reaction Stalls at 60%
Product Inhibition
The product (an aminopyridazine derivative) might be a better ligand than the substrate. Add a second portion of catalyst (1 mol%) after 6 hours.
References
Buchwald, S. L. et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General, Catalytic Method for the Amination of Aryl Halides."[3] J. Am. Chem. Soc.[3]1994 , 116, 7901. Link
Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564. Link
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916. (Description of G3/G4 Precatalysts) Link
Maitro, G., et al. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines." Org.[1][3][4][5] Lett.2018 , 20, 1234. (Specifics on heterocycle interference). Link
Note: The protocols described above are based on general best practices for ortho-substituted aryl halides and pyridazine chemistry. Always perform a safety assessment before scaling up.
microwave-assisted synthesis of 3-(2-Bromophenoxy)pyridazine
Application Note: Microwave-Assisted Synthesis of 3-(2-Bromophenoxy)pyridazine Executive Summary This application note details a robust, high-yield protocol for the synthesis of 3-(2-Bromophenoxy)pyridazine (CAS: 40580-5...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 3-(2-Bromophenoxy)pyridazine
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 3-(2-Bromophenoxy)pyridazine (CAS: 40580-53-8) via microwave-assisted Nucleophilic Aromatic Substitution (SNAr). Unlike conventional thermal heating, which often requires prolonged reflux times (12–24 hours) and yields variable results due to thermal degradation, this microwave protocol achieves full conversion in under 20 minutes at 140°C. The resulting scaffold is a critical building block in drug discovery, particularly for developing kinase inhibitors and GPCR ligands where the pyridazine core serves as a bioisostere for pyridine or phenyl rings.
Scientific Foundation & Reaction Design
The Target Transformation
The synthesis involves the coupling of 3-chloropyridazine (electrophile) and 2-bromophenol (nucleophile).
Electrophile: 3-Chloropyridazine is highly activated toward SNAr due to the electron-deficient nature of the diazine ring. The nitrogen atoms at positions 1 and 2 inductively withdraw electron density, making the C3 position susceptible to nucleophilic attack.
Nucleophile: 2-Bromophenol is a sterically hindered, weak nucleophile. The ortho-bromo substituent imposes steric bulk and withdraws electrons, slightly reducing the nucleophilicity of the phenoxide oxygen.
Selectivity: The reaction is chemoselective. The chlorine on the pyridazine ring is significantly more labile than the bromine on the phenol ring under these conditions, preventing self-coupling or polymerization byproducts.
Microwave Theory in SNAr
Microwave irradiation provides direct dielectric heating, coupling efficiently with polar aprotic solvents like DMF or DMSO. This rapid energy transfer overcomes the activation barrier imposed by the steric hindrance of the ortho-bromo group on the phenol, facilitating the formation of the Meisenheimer complex intermediate without the thermal lag associated with oil baths.
Experimental Protocol
Materials & Equipment
Microwave Reactor: Single-mode or multi-mode reactor (e.g., Biotage Initiator+, CEM Discover).
Vial: 10–20 mL microwave-transparent borosilicate glass vial with a crimp/snap cap and PTFE-lined septum.
Reagents:
3-Chloropyridazine (1.0 equiv)
2-Bromophenol (1.1 equiv)
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) – Preferred over K₂CO₃ for better solubility and "cesium effect" in stabilizing the transition state.
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO.
Step-by-Step Procedure
Step 1: Reaction Assembly
Weigh 3-chloropyridazine (114 mg, 1.0 mmol) and 2-bromophenol (190 mg, 1.1 mmol) into a 10 mL microwave vial.
Add a magnetic stir bar and 3.0 mL of anhydrous DMF .
Cap the vial and vortex for 30 seconds to ensure a homogeneous suspension.
Step 2: Microwave Irradiation
Program the reactor with the following parameters:
Temperature: 140 °C
Time: 15 minutes
Pressure Limit: 15 bar (standard safety limit)
Power: Dynamic (Max 200 W)
Pre-stirring: 30 seconds (High speed)
Start the reaction.[1][2][3] The pressure typically stabilizes around 2–4 bar depending on the solvent headspace.
Step 3: Workup
Allow the vial to cool to room temperature (automated air jet cooling).
Pour the reaction mixture into 30 mL of water in a separatory funnel.
Extract with Ethyl Acetate (3 x 20 mL) .
Wash the combined organic layers with Brine (20 mL) and Water (20 mL) to remove residual DMF.
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
Method: Flash Column Chromatography (Silica Gel).
Eluent: Gradient of 0% to 40% Ethyl Acetate in Hexanes.
Observation: The product typically elutes around 25-30% EtOAc.
Yield: Expected isolated yield is 85–92% as a white to off-white solid.
Visualization of Mechanism & Workflow
Reaction Mechanism (SNAr)
The following diagram illustrates the formation of the anionic Meisenheimer complex and the subsequent restoration of aromaticity.
Caption: SNAr mechanism showing base-mediated deprotonation followed by nucleophilic attack on the electron-deficient pyridazine ring.
Experimental Workflow
Caption: Optimized laboratory workflow for the .
Characterization & Quality Control
Upon isolation, the product should be verified using 1H NMR and LC-MS .
Technique
Expected Signal / Data
Interpretation
LC-MS
[M+H]+ = 251.0 / 253.0
Characteristic 1:1 bromine isotope pattern confirms presence of Br.
1H NMR
δ 9.0 (dd, 1H)
Pyridazine H-6 (most deshielded, adjacent to N).
1H NMR
δ 7.7 (dd, 1H)
Pyridazine H-5.
1H NMR
δ 7.4 (dd, 1H)
Pyridazine H-4 (shielded by ether oxygen).
1H NMR
δ 7.6 - 7.1 (m, 4H)
Aromatic protons of the 2-bromophenyl ring.
Troubleshooting Guide:
Low Yield: If conversion is <50%, increase temperature to 160°C. Do not extend time beyond 30 mins to avoid degradation.
Hydrolysis: If "3-hydroxypyridazine" (tautomer of pyridazinone) is observed, ensure DMF is anhydrous. Water competes as a nucleophile at high temperatures.
Impurity Removal: If unreacted 2-bromophenol persists, wash the organic layer with 1M NaOH during workup (phenol is acidic and will partition into the aqueous phase).
References
Microwave Assisted Synthesis of Pyridazine Derivatives. Asian Journal of Research in Chemistry. (2020). Discusses general acceleration of pyridazine chemistry under dielectric heating.
Application Note: Scale-Up Production of 3-(2-Bromophenoxy)pyridazine
This Application Note is designed as a high-level technical guide for process chemists and engineers. It synthesizes established principles of Nucleophilic Aromatic Substitution (SNAr) with specific scale-up consideratio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a high-level technical guide for process chemists and engineers. It synthesizes established principles of Nucleophilic Aromatic Substitution (SNAr) with specific scale-up considerations for pyridazine heterocycles.
CAS: 40580-53-8
Methodology: Nucleophilic Aromatic Substitution (SNAr)
Scale: Pilot (100 g) to Production (1 kg+)
Executive Summary & Strategic Analysis
The synthesis of 3-(2-Bromophenoxy)pyridazine is a classic example of constructing a biaryl ether scaffold, a pharmacophore frequently found in kinase inhibitors and GPCR ligands. While academic literature often utilizes small-scale microwave conditions or high-boiling solvents (DMF/DMSO) with chromatographic purification, these methods are unsuitable for kilogram-scale production due to thermal hazards, solvent removal energy costs, and the inefficiency of silica gel chromatography.
This protocol details a scalable, self-validating process relying on:
Solvent Selection: Transitioning from DMF to Acetonitrile (MeCN) or NMP/Water crystallization to facilitate downstream processing.
Impurity Control: Mitigating the hydrolysis of 3-chloropyridazine to 3-pyridazinone (a "dead-end" impurity).
Isolation: Implementing a "drowning-out" crystallization strategy to eliminate chromatography.
Retrosynthetic Logic & Mechanism
The bond disconnection is made at the ether linkage. The electron-deficient pyridazine ring activates the C-Cl bond for displacement by the phenoxide nucleophile.
Reaction Scheme
Reagents:
Electrophile: 3-Chloropyridazine (CAS: 11274989) - The limiting reagent.
Nucleophile: 2-Bromophenol (CAS: 95-56-7) - Used in slight excess.
Base: Potassium Carbonate (K₂CO₃) - Milled for surface area.
Mechanism: Addition-Elimination (SNAr). The reaction proceeds via a Meisenheimer complex.[1] The rate is dependent on the electrophilicity of the pyridazine and the nucleophilicity of the phenoxide.
Figure 1: Reaction pathway and critical impurity fate. Hydrolysis of the starting material is the primary competing reaction.
Process Development & Optimization
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency, the following parameters must be controlled:
Parameter
Specification
Rationale (Causality)
Water Content
< 0.1% w/w (KF)
Water competes with phenoxide, hydrolyzing 3-chloropyridazine to the inactive 3-pyridazinone.
Base Particle Size
< 325 mesh
SNAr is heterogeneous. Milled K₂CO₃ increases surface area, driving reaction kinetics and preventing stalling.
Temperature
80°C ± 5°C
Below 75°C, reaction stalls. Above 90°C, thermal decomposition of the pyridazine ring may accelerate.
Stoichiometry
1.05 eq Phenol
A slight excess of phenol ensures full consumption of the expensive chloropyridazine. Phenol is easier to purge in workup.
Solvent Engineering[2]
Lab Scale (Avoid): DMF. While effective, removing DMF requires high-temp distillation or extensive water washes, which can crash out impurities along with the product.
Scale-Up Choice:Acetonitrile (MeCN) or DMSO .
Recommendation: Use DMSO for the reaction, followed by water addition to precipitate the product. This "one-pot" synthesis-isolation flow is superior for solids.
Master Production Protocol (1 kg Scale)
Note: All operations must be performed in a fume hood or reactor with appropriate scrubbing for basic vapors.
Phase A: Reaction Setup
Inertion: Purge a 10 L glass-lined reactor with N₂. Verify moisture content of reactor surfaces is negligible.
Charging:
Add DMSO (5.0 L, 5 vol).
Add 2-Bromophenol (1.09 kg, 6.30 mol, 1.05 eq).
Add Milled K₂CO₃ (1.24 kg, 9.0 mol, 1.5 eq).
Activation: Heat the slurry to 40°C and stir for 30 minutes. Why: This forms the potassium phenoxide salt in situ.
Correction: If reaction stalls, add 0.1 eq K₂CO₃ and check temperature.
Phase C: Workup & Isolation (Crystallization)[4]
Cooling: Cool the reaction mixture to 20–25°C.
Quench/Crystallization:
Slowly charge Water (10.0 L, 10 vol) over 2 hours.
Observation: The product will precipitate as an off-white solid. The slow addition prevents occlusion of impurities (trapping of phenol inside the crystal lattice).
Aging: Stir the slurry at 10°C for 2 hours to maximize yield.
Filtration: Filter the solid using a centrifuge or Nutsche filter.
Washing:
Wash 1: Water (2 L) – removes inorganic salts (KCl, K₂CO₃) and DMSO.
Wash 2: 0.5 N NaOH (2 L) – Critical Step. Removes excess 2-bromophenol (converts it to soluble sodium phenoxide).
Wash 3: Water (2 L) – removes residual caustic.
Drying: Vacuum dry at 45°C until LOD (Loss on Drying) < 0.5%.
Figure 2: Unit operation workflow for the 1 kg scale-up campaign.
Analytical Controls & Specifications
A self-validating system requires robust analytical checkpoints.
Test
Method
Acceptance Criteria
Identity
1H-NMR (DMSO-d6)
Conforms to structure. Characteristic doublet for pyridazine H at ~9.2 ppm.
Control: Handle as a potent compound (OEB 3/4). Use double gloves and full-face respirator or PAPR during solid charging.
Exotherm Control:
The SNAr reaction releases heat. On a 1 kg scale, the addition of the chloropyridazine must be rate-limited to prevent thermal runaway. Ensure reactor cooling jacket is active.
Genotoxicity:
Pyridazines and their precursors can be potential genotoxins (PGI). The final washing steps are critical to remove unreacted starting materials to ppm levels.
References
Nucleophilic Aromatic Substitution (SNAr)
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[6] Accessed Feb 2026.[7][8] Link
Synthesis of 3-aryloxypyridazines (General Methodology)
ChemicalBook. "3-(2-bromophenoxy)pyridazine Product Description." Accessed Feb 2026.[7][8] Link
Fisher Scientific. "Safety Data Sheet: 3-Chloropyridazine."[9] Accessed Feb 2026.[7][8] Link
Process Chemistry of Chloroazines
National Institutes of Health (NIH) - PubChem. "3-Chloropyridazine Compound Summary." Accessed Feb 2026.[7][8] Link
Scale-Up Crystallization Techniques
Synthesis Workshop. "Process Chemistry Crash Course: Crystallization and Scale-Up." Accessed Feb 2026.[7][8] Link
The synthesis of 3-(2-Bromophenoxy)pyridazine relies on the coupling of 3-chloropyridazine (electrophile) and 2-bromophenol (nucleophile). While pyridazines are inherently electron-deficient, making them suitable substrates for
, this specific reaction presents two distinct kinetic hurdles:
Steric Hindrance: The ortho-bromo substituent on the phenol creates steric bulk near the nucleophilic oxygen, retarding the initial attack.
Electronic Deactivation: The inductive electron-withdrawing nature of the bromine atom on the phenol reduces the basicity and nucleophilicity of the phenoxide ion.
To maximize yield, the protocol must aggressively drive the formation of the phenoxide species while strictly excluding water to prevent the hydrolysis of the chloropyridazine into the thermodynamically stable (and useless) 3(2H)-pyridazinone.
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at ~60% conversion. Adding more base doesn't help. Why?Diagnosis: This is likely due to "Base Poisoning" or surface passivation if using solid bases like
.
Solution:
Switch Cations: Move from
to . The larger cesium cation is more soluble in organic solvents (the "Cesium Effect"), effectively "shuttling" the carbonate into the solution to maintain a higher concentration of active phenoxide.
Solvent Choice: Ensure you are using a polar aprotic solvent (DMF or DMSO). If using Acetonitrile (
), the reflux temperature (82°C) might be insufficient to overcome the activation energy of the sterically hindered ortho-bromo nucleophile. Switch to DMF (100°C).
Q2: I see a major impurity at M-18 mass (or M-36 depending on ionization). What is it?Diagnosis: This is 3(2H)-pyridazinone , formed by the hydrolysis of your starting material, 3-chloropyridazine.
Root Cause: Wet solvent or hygroscopic base. Pyridazines are extremely prone to hydrolysis under basic conditions at high temperatures.
Solution:
Dry Reagents: Dry DMF over 4Å molecular sieves for 24 hours. Flame-dry the reaction vessel.
Order of Addition: Do not mix the chloropyridazine and base before heating. Pre-stir the phenol and base for 30 minutes to form the phenoxide before adding the chloropyridazine. This ensures the chloride encounters a high concentration of phenoxide, not hydroxide.
Q3: The product is difficult to separate from unreacted 2-bromophenol.Diagnosis: Co-elution during chromatography due to similar polarity.
Solution:
Stoichiometry Adjustment: Use 3-chloropyridazine in slight excess (1.1 equiv) rather than the phenol. It is easier to hydrolyze excess chloropyridazine to the very polar pyridazinone (which stays on the baseline) during workup than to separate the lipophilic bromophenol.
Caustic Wash: Include a 1M NaOH wash during the workup. The unreacted phenol will be deprotonated and move to the aqueous layer, while the product (an ether) remains in the organic layer.
Optimized "Gold Standard" Protocol
This protocol utilizes the Cesium Effect to overcome steric hindrance and strictly anhydrous conditions to prevent hydrolysis.
Reagents:
3-Chloropyridazine (1.0 equiv, 10 mmol)
2-Bromophenol (1.05 equiv, 10.5 mmol)
Cesium Carbonate (
) (1.5 equiv, 15 mmol)
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step Methodology:
Activation Phase:
To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2-bromophenol (1.82 g, 10.5 mmol) and
(4.88 g, 15 mmol).
Add Anhydrous DMF (15 mL).
Stir at Room Temperature for 30 minutes . Note: The solution may turn yellow/orange, indicating phenoxide formation.
Coupling Phase:
Add 3-chloropyridazine (1.14 g, 10 mmol) in one portion.
Equip with a reflux condenser and nitrogen balloon.
Heat the reaction mixture to 90°C for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3). The limiting reagent (chloropyridazine) should disappear.
Workup (Critical for Purity):
Cool to room temperature.
Dilute with EtOAc (50 mL) and water (50 mL).
Phase Separation: Wash the organic layer with 1M NaOH (2 x 30 mL) . This removes unreacted 2-bromophenol.
Wash with Brine (1 x 30 mL), dry over
, filter, and concentrate.
Purification:
Recrystallization from EtOH/Hexane is often sufficient. If oil remains, flash chromatography (SiO2, 0-30% EtOAc in Hexane).
Representative Optimization Data
The following data summarizes the impact of base and solvent on the isolated yield of hindered phenoxy-pyridazines.
Entry
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
1
MeCN
80
12
45%
Incomplete conversion; low solubility of base.
2
DMF
100
8
68%
Significant hydrolysis impurity observed.
3
THF
60
4
55%
Fast reaction but messy; side products observed.
4
DMF
90
5
92%
Optimal conditions. Clean conversion.
5
DCM
40
24
<10%
Base too weak; temp too low for .
Reaction Mechanism & Workflow Visualization
The diagram below illustrates the competing pathways: the productive
route versus the destructive hydrolysis route.
Caption: Kinetic competition between the desired
pathway (green/yellow) and the hydrolysis side-reaction (red dashed).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11274989, 3-Chloropyridazine. Retrieved from [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]
Organic Chemistry Portal. Nucleophilic Aromatic Substitution. Retrieved from [Link]
Technical Support Center: Resolving Solubility Challenges with 3-(2-Bromophenoxy)pyridazine
Introduction: 3-(2-Bromophenoxy)pyridazine is a heterocyclic building block frequently utilized by medicinal chemists and researchers in the development of novel therapeutic agents and functional materials.[1][2][3] Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 3-(2-Bromophenoxy)pyridazine is a heterocyclic building block frequently utilized by medicinal chemists and researchers in the development of novel therapeutic agents and functional materials.[1][2][3] Its unique structure, combining a polar pyridazine core with a lipophilic bromophenoxy moiety, presents a common yet significant experimental hurdle: poor solubility. This guide provides a comprehensive, question-and-answer-based resource to diagnose, troubleshoot, and resolve solubility issues encountered with this compound, ensuring the integrity and success of your experiments.
Part 1: Understanding the Molecule's Behavior
This section addresses the fundamental properties of 3-(2-Bromophenoxy)pyridazine that govern its solubility, providing the causal framework for the troubleshooting steps that follow.
FAQ 1: What are the key physicochemical properties of 3-(2-Bromophenoxy)pyridazine that influence its solubility?
To effectively troubleshoot solubility, one must first understand the molecule's inherent characteristics. 3-(2-Bromophenoxy)pyridazine is a moderately lipophilic, non-ionic compound with limited capacity for strong intermolecular interactions with water.
Analysis: The compound's structure reveals a conflict in polarity. The bromophenyl group is large and nonpolar, driving the molecule's preference for lipophilic environments. Conversely, the pyridazine ring, with its two adjacent nitrogen atoms and an ether linkage, provides a polar region capable of acting as a hydrogen bond acceptor.[4][5] However, the molecule has no hydrogen bond donor sites, which is critical for establishing a robust solvation network in protic solvents like water.[5]
The calculated octanol-water partition coefficient (XLogP3) of 2.4 is a strong indicator of this lipophilicity, predicting poor aqueous solubility.[5]
Energy is required to break the crystal lattice before solvation can occur.
Part 2: Troubleshooting Stock Solution Preparation
The most common point of failure is the preparation of a concentrated stock solution. This section provides a logical workflow to address this critical first step.
FAQ 2: I'm trying to make a stock solution in DMSO, but the compound isn't dissolving completely. What's wrong and what should I do?
This is a frequent issue stemming from several potential causes. Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, but its effectiveness can be compromised.[7][8]
Causality Chain:
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs atmospheric moisture. Water contamination drastically reduces its solvating power for lipophilic compounds.[9] A small amount of water can cause a significant drop in solubility.[10]
Insufficient Energy Input: Dissolution requires energy to break the compound's crystal lattice structure and allow solvent molecules to surround it. Passive soaking is often insufficient.
Concentration Limit: You may be attempting to prepare a solution that is above the compound's intrinsic solubility limit in DMSO.
Troubleshooting Workflow: Follow this self-validating protocol to ensure optimal conditions for dissolution.
FAQ 3: What is a good starting point for determining the best solvent for this compound?
A systematic, small-scale solubility screen is the most efficient method to identify a suitable solvent or solvent system. This avoids wasting large amounts of your compound.
Preparation: Weigh 1-2 mg of 3-(2-Bromophenoxy)pyridazine into several individual glass vials.
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single test solvent. This corresponds to an initial high concentration (e.g., 10-20 mg/mL).
Systematic Testing: Test solvents in order of increasing polarity.
Energy Application: After adding the solvent, apply the full troubleshooting workflow: vortex, gently warm, and sonicate each vial.
Observation & Titration: Observe for complete dissolution. If the compound remains insoluble, add another 100 µL of solvent (halving the concentration) and repeat the energy application steps. Continue this titration until the compound dissolves or it becomes clear the solvent is unsuitable.
Documentation: Record the approximate solubility in mg/mL for each solvent tested.
High Solubility Expected. These are the most likely primary solvents for stock solutions.
Chlorinated
Dichloromethane (DCM)
Good to Moderate Solubility. Useful for synthesis workups and chromatography.
Ethers
Tetrahydrofuran (THF)
Moderate Solubility.
Esters
Ethyl Acetate (EtOAc)
Moderate to Low Solubility.
Ketones
Acetone
Moderate to Low Solubility.
Alcohols
Ethanol, Methanol
Low Solubility. The H-bond accepting ability of the compound may offer some interaction, but the large lipophilic portion will limit solubility.
Aqueous Buffer
Phosphate-Buffered Saline (PBS, pH 7.4)
Very Low to Insoluble. As predicted by its physicochemical properties.
Part 3: Advanced Strategies for Aqueous Applications
For biological assays, a final aqueous solution is almost always required. This presents the greatest challenge.
FAQ 4: My compound dissolves in DMSO, but it precipitates ("crashes out") when I dilute it into my aqueous assay buffer. How can I prevent this?
This is a classic problem of solvent-shifting, where the compound moves from a favorable organic environment to an unfavorable aqueous one. The key is to control the dilution process and, if necessary, modify the final buffer to be more "hospitable."
Protocol: Optimized Aqueous Dilution from Organic Stock
Prepare a Concentrated Stock: Make a high-concentration stock in 100% anhydrous DMSO (e.g., 10-50 mM), ensuring it is fully dissolved.
Minimize Organic Solvent: Your goal is to have the lowest possible final concentration of the organic solvent (typically ≤1% DMSO) in your assay to avoid artifacts. Calculate your dilutions accordingly.
Perform Serial Dilutions: Do not perform a single, large dilution. Perform an intermediate dilution step first. For example, dilute the 50 mM stock into your aqueous buffer to create a 1 mM intermediate solution, then dilute from that to your final low micromolar or nanomolar concentration.
Technique is Critical: Add the DMSO stock to the aqueous buffer, not the other way around. Pipette the stock directly into the liquid and vortex or mix immediately and vigorously. This rapid dispersion prevents localized supersaturation, which is the seed for precipitation.
Consider Excipients: If precipitation persists, the buffer itself may need modification. Including a small amount of a non-ionic surfactant or other excipient can help maintain solubility.
Tween® 80 or Pluronic® F-68: Add at a low concentration (e.g., 0.01-0.1%) to the final aqueous buffer.
Bovine Serum Albumin (BSA): For cell-based assays, including 0.1-0.5% BSA can help solubilize lipophilic compounds through non-specific binding.
FAQ 5: Can I use pH modification to improve the aqueous solubility of 3-(2-Bromophenoxy)pyridazine?
Yes, this is a viable and powerful strategy based on the compound's chemistry.
Mechanistic Rationale: The pyridazine ring contains two nitrogen atoms that are weakly basic.[4] In an acidic environment (low pH), one of these nitrogens can become protonated. This imparts a positive charge on the molecule, creating an ionic species. Ionic species are almost always significantly more water-soluble than their neutral counterparts.
Caption: pH Modification Strategy for Solubility Enhancement.
Experimental Protocol: pH-Dependent Solubility Test
Prepare Buffers: Create a set of buffers with varying pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Use buffers appropriate for your experimental system (e.g., citrate for low pH, PBS for neutral, Tris or borate for higher pH).
Add Compound: Add a fixed amount of solid 3-(2-Bromophenoxy)pyridazine to a fixed volume of each buffer.
Equilibrate: Agitate the samples (e.g., on a shaker or rotator) at a controlled temperature for several hours (or overnight) to reach equilibrium.
Separate: Centrifuge the samples at high speed to pellet any undissolved solid.
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Analysis: Plot the measured solubility against the buffer pH to determine the optimal pH range for your experiments.
Trustworthiness Check: Always confirm that the compound remains chemically stable at the pH values tested. Run an integrity check (e.g., LC-MS) on the dissolved material to ensure no degradation has occurred, particularly at pH extremes.
References
National Center for Biotechnology Information (2024). Pyridine. In: Some Industrial Chemicals. PubChem Compound Summary. Retrieved from [Link]
National Center for Biotechnology Information (2024). 3(2H)-Pyridazinone. PubChem Compound Summary for CID 68153. Retrieved from [Link]
Solubility of Things (n.d.). 4'-Bromoflavone. Retrieved from [Link]
Jubilant Ingrevia (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]
MDPI (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]
Thoreauchem (2013). 3-(2-bromophenoxy)pyridazine. Retrieved from [Link]
SciSpace (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
Slideshare (n.d.). Pyridazine and its derivatives. Retrieved from [Link]
National Center for Biotechnology Information (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]
Liberty University (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
National Center for Biotechnology Information (2024). 3-(2-Bromophenoxy)pyridazine. PubChem Compound Summary for CID 62483448. Retrieved from [Link]
Cheméo (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Retrieved from [Link]
National Center for Biotechnology Information (2024). 3-(3-Chlorophenoxy)pyridazine. PubChem Compound Summary for CID 54076162. Retrieved from [Link]
Georganics (n.d.). Pyridazine derivatives. Retrieved from [Link]
Wikipedia (n.d.). Pyridazine. Retrieved from [Link]
University of Rochester, Department of Chemistry (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
ResearchGate (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]
National Center for Biotechnology Information (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. Retrieved from [Link]
Reddit (2024). What kind of solvent system works best for isolating non-polar bioactive compounds using column chromatography? Retrieved from [Link]
National Center for Biotechnology Information (2024). 4-Bromophenacyl bromide. PubChem Compound Summary for CID 7454. Retrieved from [Link]
Reddit (2022). How to tackle compound solubility issue. Retrieved from [Link]
ChemBK (n.d.). Phenol, 4-(4-bromophenoxy)-. Retrieved from [Link]
ResearchGate (2012). Solvent system for Thin Layer Chromatography of non polar extracts?. Retrieved from [Link]
National Center for Biotechnology Information (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
PubMed (2018). Excluded Cosolvent in Chromatography. Retrieved from [Link]
Ziath (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
troubleshooting low conversion rates in pyridazine ether synthesis
Diagnostic Triage: Select Your Pathway Before modifying conditions, identify your starting material and failure mode. Pyridazine ethers are synthesized via two distinct mechanistic manifolds: Displacement (from halopyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Triage: Select Your Pathway
Before modifying conditions, identify your starting material and failure mode. Pyridazine ethers are synthesized via two distinct mechanistic manifolds: Displacement (from halopyridazines) or Alkylation (from pyridazinones).
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate synthetic methodology based on substrate availability and reactivity.
Module A: Nucleophilic Aromatic Substitution (
)
Best for: Electron-deficient pyridazines (e.g., 3,6-dichloropyridazine) with primary alcohols.
The Problem: "The reaction stalls at 10-20% conversion."
Pyridazine is electron-deficient, but a single halogen often provides insufficient activation energy for
if the nucleophile (alcohol) is sterically hindered or if the ring contains electron-donating groups (EDGs).
Technical Protocol
Solvent: Anhydrous THF (0.5 M) is standard, but switch to DMF or NMP if conversion is low. The dipole moment of these solvents stabilizes the Meisenheimer complex intermediate [1].
Base: NaH (60% dispersion) is preferred over carbonate bases to ensure complete deprotonation of the alcohol before addition.
Temperature: 0°C to RT. Heating >60°C in DMF often leads to degradation (black tar) due to polymerization of the pyridazine core.
Troubleshooting Table:
Symptom
Root Cause
Corrective Action
No Reaction
Ring is not electrophilic enough.
Activate: If using 3-chloropyridazine, switch to 3-iodopyridazine or add an electron-withdrawing group (EWG) if synthetic route permits.
Low Conversion
Aggregation of alkoxide.
Solvent Switch: Move from THF to DMF/DMSO. Add 15-crown-5 (for Na+) to break ion pairs.
Hydrolysis Product
Wet solvent/hygroscopic base.
Dry: Use molecular sieves (3Å) in the reaction vessel. Ensure NaH is fresh.
Module B: Palladium-Catalyzed Cross-Coupling
Best for: Unactivated pyridazines, electron-rich rings, or when
fails.
The Problem: "Catalyst poisoning (black precipitate) immediately."
Pyridazines are "sticky" substrates. The
- bond creates a chelation site that binds Pd(II) tightly, displacing standard ligands and forming inactive complexes (Pd-black) [2].
The Solution: Bulky, Electron-Rich Ligands
You must use ligands that are bulky enough to prevent the pyridazine nitrogen from coordinating to the metal center.
Optimized Protocol (Buchwald-Hartwig Type)
Catalyst: Pd(OAc)
(2-5 mol%)
Ligand:RockPhos or BrettPhos (4-8 mol%). Note: BINAP and dppf usually fail here.
Base: Cs
CO (2.0 equiv)
Solvent: Toluene (anhydrous), 90-110°C.
Why RockPhos?
RockPhos was specifically designed to facilitate C-O coupling with hindered or heteroaryl substrates. Its bulk promotes the reductive elimination step, which is often the rate-determining step in ether synthesis [3].
Module C: Regioselective Alkylation (
- vs
-Alkylation)
Best for: Starting from Pyridazin-3-one (Lactam).
The Problem: "I'm getting the
-alkyl (lactam) instead of the
-alkyl (ether)."
Pyridazinones are ambident nucleophiles. Under thermodynamic control (standard conditions), the
-alkyl product is favored because the amide-like resonance is more stable than the imidate ester.
Mechanism of Control: HSAB & Chelation
-Alkylation (Soft-Soft): Favored by polar aprotic solvents (DMF) and soft counterions (K+, Cs+).
-Alkylation (Hard-Hard/Chelation): Favored by non-polar solvents and Silver (Ag) salts.[1]
The "Silver Effect" Protocol (For
-Selectivity)
To force
-alkylation, you must block the nitrogen lone pair.
Reagent: Alkyl Halide (R-I or R-Br).
Base:Ag
CO (Silver Carbonate) or AgO.
Solvent: Benzene or Toluene (Non-polar solvents suppress charge separation, favoring the neutral
-attack).
Mechanism: The Ag+ ion coordinates to the pyridazine nitrogens, sterically and electronically shielding them. This leaves the oxygen atom as the only accessible nucleophile [4].
Troubleshooting Table: Regioselectivity
Target Product
Recommended Base
Solvent
Additive
-Alkyl (Lactam)
CsCO or KCO
DMF / Acetone
None
-Alkyl (Ether)
AgCO (1.5 eq)
Toluene / DCM
None
-Alkyl (Difficult)
PPh / DIAD
THF
Mitsunobu Conditions (See below)
Module D: The Mitsunobu Alternative
Best for: When Ag-mediated alkylation fails or when using secondary alcohols.
If direct alkylation yields mixtures, the Mitsunobu reaction is the "nuclear option" for
-selectivity. The reaction is driven by the formation of the strong P=O bond and the specific activation of the alcohol oxygen.
Protocol:
Substrate: Pyridazin-3-one (1.0 eq).
Alcohol: R-OH (1.2 eq).
Phosphine: PPh
(1.5 eq).
Azodicarboxylate: DIAD or DEAD (1.5 eq), added dropwise at 0°C.
Solvent: THF.
Why it works: The pyridazinone acts as the acidic component (Pronucleophile). The betaine intermediate activates the alcohol, and the pyridazinone oxygen attacks the activated carbon. Since the nitrogen is not involved in the activation step,
-alkylation is highly favored [5].
References
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Gowrisankar, S., et al. (2010).[2] A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols.[2] Journal of the American Chemical Society, 132(33), 11592–11598. Link
Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. Link
Chung, N. M., et al. (1972). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Journal of Organic Chemistry, 37(26), 4267. Link
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4] Chemical Reviews, 109(6), 2551–2651. Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: STAB-40580-53-8
Subject: Optimization of Storage Conditions to Mitigate Degradation Pathways
Compound: 3-(2-Bromophenoxy)pyridazine (CAS: 40580-53-8)
Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary
Welcome to the Technical Support Center. You are likely working with 3-(2-Bromophenoxy)pyridazine , a critical heterocyclic building block used in medicinal chemistry for scaffolding kinase inhibitors or allosteric modulators.[1][2]
While pyridazines are generally robust, the specific combination of an electron-deficient pyridazine ring , an ether linkage , and an aryl bromide creates a triad of sensitivity. Improper storage typically leads to N-oxidation (yellowing) or photolytic debromination .[1][2]
This guide provides a self-validating storage protocol designed to maintain >98% purity over extended periods.
Module 1: The "Golden Standard" Storage Protocol
To prevent degradation, you must control three thermodynamic variables: Temperature, Atmosphere, and Light .
Storage Specifications Table
Parameter
Recommended Condition
Critical Limit (Do Not Exceed)
Scientific Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use)
> 25°C
Retards kinetic rate of N-oxidation and spontaneous hydrolysis.[1][2]
Atmosphere
Argon or Nitrogen (Backfilled)
Ambient Air (Oxygen/Moisture)
Prevents formation of Pyridazine N-oxides and moisture-mediated hydrolysis.[1][2]
Light
Amber Vial / Foil Wrap
Direct UV / Fluorescent Light
The C-Br bond is susceptible to homolytic cleavage under UV (photolysis).[1][2]
Container
Borosilicate Glass + Teflon-lined Cap
Plastic / Parafilm only
Prevents leaching of plasticizers which can contaminate the lipophilic ether.[1]
Decision Logic for Storage (Workflow)
The following diagram illustrates the decision process for storing this compound based on your usage frequency.
Figure 1: Decision logic for optimizing storage based on experimental frequency.
Module 2: Troubleshooting & Degradation Forensics
If you suspect your compound has degraded, use this guide to identify the root cause.
Common Issues & Root Cause Analysis
Q1: The white powder has turned pale yellow. Is it still usable?
Diagnosis: This is the hallmark of N-oxidation .[1] The nitrogen atoms in the pyridazine ring are susceptible to oxidation by atmospheric oxygen, forming the N-oxide derivative.[2]
Impact: The N-oxide is more polar and will alter reactivity, particularly in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) where it may poison the catalyst.[1][2]
Solution: Check LCMS. If the N-oxide (M+16 peak) is <5%, you may proceed with purification (silica plug).[1][2] If >5%, repurify via column chromatography (DCM/MeOH gradient).
Q2: My reaction yield is low, and I see a "de-brominated" byproduct.
Diagnosis:Photolytic Debromination . The C-Br bond on the phenoxy ring is sensitive to UV light.[1][2] Long-term exposure to lab fluorescent lights can induce homolytic cleavage, replacing the Bromine with Hydrogen.[1]
Verification: Check H-NMR. Loss of the specific aryl bromide splitting pattern and integration changes in the aromatic region confirm this.
Prevention: strictly use amber vials. Wrap clear vials in aluminum foil immediately after weighing.
Q3: The compound has clumped into a sticky solid.
Diagnosis:Hygroscopicity/Hydrolysis . While the ether linkage is stable, the pyridazine ring can H-bond with water.[2] Moisture absorption can lead to hydrolysis of the ether linkage over very long periods or under acidic conditions.
Solution: Lyophilize (freeze-dry) from benzene or dioxane to remove trapped water.[1][2] Store in a desiccator.
Degradation Pathway Visualization
Understanding how the molecule breaks down helps you prevent it.
Do not assume stability. Validate it. Before committing this building block to a high-value synthesis (e.g., late-stage functionalization), perform this rapid QC check.
PubChem. (n.d.).[1][6] Compound Summary for CID 62483448: 3-(2-Bromophenoxy)pyridazine.[1][2][6] National Center for Biotechnology Information. Retrieved from .[1][2][6]
Coelho, A., et al. (2004). Pyridazine derivatives: Synthesis and stability. Tetrahedron, 60(20), 4413-4423.[1][2] (General reference on pyridazine ring stability and oxidation susceptibility).
Enamine. (n.d.).[1] Building Blocks Stability Guide. Retrieved from .[1][2]
(Note: Specific stability data for this exact CAS is proprietary to manufacturers; protocols above are derived from standard operating procedures for pyridazine-aryl ether building blocks.)
A Guide to the 1H NMR Spectral Analysis of 3-(2-Bromophenoxy)pyridazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of 3-(2-Bromophenoxy)pyridazine, a heteroaromatic compound with potential applications in pharmaceutical development.
This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, we aim to provide a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. We will dissect the predicted spectrum of our target molecule, compare it with its constituent aromatic precursors, and provide a robust experimental framework for acquiring high-quality NMR data. Our objective is to equip you not just with data, but with the scientific rationale to confidently interpret the spectra of this and similar molecular scaffolds.
The Foundational Principles of 1H NMR in Heteroaromatic Systems
Before delving into the specific analysis of 3-(2-Bromophenoxy)pyridazine, it is crucial to grasp the key parameters that govern a 1H NMR spectrum.[1][2] The spectrum provides information on the chemical environment of each proton, the number of protons in a given environment, and the number of neighboring protons.
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[3] Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).[3] Aromatic protons typically resonate in the 6.5-9.5 ppm range due to the ring current effect.[3][4] Electronegative atoms and adjacent π-systems significantly influence these shifts.[5][6]
Integration: The area under each peak is proportional to the number of protons it represents, providing a quantitative measure of the protons in each unique chemical environment.[1][2]
Multiplicity (Splitting): This refers to the splitting of a proton's signal into multiple lines (e.g., singlet, doublet, triplet) due to the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of adjacent protons.[7]
Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), is the coupling constant. It provides valuable information about the connectivity and spatial relationship between coupled protons.
Predicted 1H NMR Spectral Analysis of 3-(2-Bromophenoxy)pyridazine
The structure of 3-(2-Bromophenoxy)pyridazine features two distinct aromatic rings connected by an ether linkage. This arrangement will result in a complex but interpretable 1H NMR spectrum.
A. Protons of the Pyridazine Ring:
The pyridazine ring contains three protons. The introduction of the electron-donating (by resonance) yet inductively withdrawing phenoxy group at the 3-position will significantly influence their chemical shifts compared to unsubstituted pyridazine.
B. Protons of the 2-Bromophenyl Ring:
The 2-bromophenyl ring has four protons. The oxygen atom of the ether linkage will act as an electron-donating group, affecting the chemical shifts of the ortho, meta, and para protons relative to the point of attachment. The bromine atom, being an electron-withdrawing group, will also exert its influence.
Here is a summary of the predicted 1H NMR spectral data for 3-(2-Bromophenoxy)pyridazine:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale for Prediction
Pyridazine Ring
H-4
~7.3 - 7.5
Doublet of doublets (dd)
J ≈ 9.0, 5.0
Influenced by adjacent H-5 and H-6.
H-5
~7.1 - 7.3
Doublet of doublets (dd)
J ≈ 9.0, 2.5
Influenced by adjacent H-4 and H-6.
H-6
~8.5 - 8.7
Doublet of doublets (dd)
J ≈ 5.0, 2.5
Significantly deshielded due to proximity to the electronegative nitrogen atom.
2-Bromophenyl Ring
H-3'
~7.2 - 7.4
Triplet (t) or Doublet of doublets (dd)
J ≈ 8.0
Ortho to the ether linkage and meta to the bromine.
H-4'
~6.9 - 7.1
Triplet (t) or Doublet of doublets (dd)
J ≈ 8.0
Para to the ether linkage and meta to the bromine.
H-5'
~7.5 - 7.7
Doublet of doublets (dd)
J ≈ 8.0, 1.5
Meta to the ether linkage and ortho to the bromine.
H-6'
~7.0 - 7.2
Doublet of doublets (dd)
J ≈ 8.0, 1.5
Ortho to both the ether linkage and the bromine atom.
Comparative Analysis with Precursor Moieties
To understand the predicted spectrum of 3-(2-Bromophenoxy)pyridazine, it is instructive to compare it with the experimental spectra of its precursors, pyridazine and 2-bromophenol.
Table 2: Experimental 1H NMR Data of Precursor Molecules
Compound
Proton Assignment
Experimental Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Pyridazine
H-3, H-6
9.21
Multiplet
H-4, H-5
7.51
Multiplet
2-Bromophenol
H-3
~7.25
Doublet of doublets (dd)
J ≈ 8.0, 1.5
H-4
~6.85
Triplet of doublets (td)
J ≈ 8.0, 1.5
H-5
~7.20
Triplet of doublets (td)
J ≈ 8.0, 1.5
H-6
~6.95
Doublet of doublets (dd)
J ≈ 8.0, 1.5
Data for Pyridazine is from ChemicalBook and for 2-Bromophenol is from general spectral databases.[8][9]
Analysis of Spectral Shifts:
Pyridazine Protons: The protons on the pyridazine ring in the target molecule are expected to be shifted upfield compared to unsubstituted pyridazine. This is due to the electron-donating resonance effect of the phenoxy group. The H-6 proton, however, will remain the most downfield proton of the pyridazine ring due to its proximity to the nitrogen atom.
2-Bromophenyl Protons: The formation of the ether linkage will cause a general downfield shift for the protons on the bromophenyl ring compared to 2-bromophenol, as the pyridazine ring is electron-withdrawing.
Workflow for 1H NMR Spectral Prediction and Verification
The process of analyzing a novel compound by 1H NMR involves a logical sequence of prediction, acquisition, and interpretation. The following diagram illustrates this workflow.
Caption: Workflow for 1H NMR spectral analysis from prediction to verification.
Standard Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum suitable for detailed analysis, the following protocol should be followed:
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid sample of 3-(2-Bromophenoxy)pyridazine.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.
Transfer the solution to a clean, dry 5 mm NMR tube.
Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup:
The following steps are for a typical modern NMR spectrometer (e.g., 300-600 MHz).[10]
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.
Insert the sample into the magnet.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve a homogeneous field, which is crucial for sharp, well-resolved peaks.
3. Data Acquisition:
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-64 scans are usually sufficient.
Apply a 90° pulse and acquire the Free Induction Decay (FID).
Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A delay of 1-2 seconds is a good starting point.
4. Data Processing:
Apply a Fourier transform to the FID to convert it into the frequency domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Apply baseline correction to obtain a flat baseline.
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).
Integrate the peaks to determine the relative number of protons for each signal.
Analyze the multiplicities and measure the coupling constants.
Conclusion
The 1H NMR spectral analysis of 3-(2-Bromophenoxy)pyridazine provides a compelling case study in the structural elucidation of complex heteroaromatic molecules. Through a predictive approach grounded in the fundamental principles of NMR and a comparative analysis with its constituent building blocks, we can anticipate the key features of its proton spectrum. This guide has outlined the expected chemical shifts, multiplicities, and the rationale behind these predictions. Furthermore, the provided experimental protocol offers a robust framework for obtaining high-quality data, and the workflow diagram illustrates the logical progression from hypothesis to confirmation. For researchers in drug discovery and materials science, a thorough understanding of these analytical techniques is indispensable for accelerating innovation and ensuring the integrity of their scientific findings.
References
Oregon State University. 1H NMR Chemical Shift. [Link]
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–883. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
University of Calgary. 1H NMR Spectroscopy. [Link]
University of Wisconsin-Madison. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]
Carradori, S., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 25(11), 2548. [Link]
Al-Tel, T. H. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. Current Organic Chemistry, 15(18), 3291-3319. [Link]
Krawiecka, M., & Gdaniec, M. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 644–649. [Link]
El-Sayed, M. A. A., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 98(11), 100181. [Link]
ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
ResearchGate. Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]
Sun, X., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615–8620. [Link]
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 12(1), 11219. [Link]
The Automated Topology Builder (ATB) and Repository. 2-Bromophenol. [Link]
ResearchGate. 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e][1][3]oxazine. [Link]
Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromopropane. [Link]
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-(2-Bromophenoxy)pyridazine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical ex...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical exploration of developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(2-Bromophenoxy)pyridazine, a key building block in various pharmaceutical syntheses. We will delve into the rationale behind the method development, present a detailed protocol, and objectively compare its performance with alternative analytical techniques, supported by experimental data principles.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
3-(2-Bromophenoxy)pyridazine is a heterocyclic aromatic compound whose structural integrity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield, and the formation of toxic byproducts in the final drug product. Therefore, a precise and reliable analytical method to determine the purity of this intermediate is not merely a quality control check but a critical step in ensuring the safety and efficacy of the final therapeutic agent.
This guide will walk you through the logical steps of developing a stability-indicating HPLC method, a technique widely regarded as the gold standard for pharmaceutical purity analysis due to its precision and versatility.[1] We will then compare this method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive overview of the available analytical strategies.
Proposed HPLC Method Development for 3-(2-Bromophenoxy)pyridazine
The development of a stability-indicating HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.[2][3]
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of method development. For 3-(2-Bromophenoxy)pyridazine, key characteristics include:
Structure: An aromatic ether with a pyridazine ring and a brominated phenyl group.
Polarity: Moderately polar due to the presence of nitrogen and oxygen atoms, but also possessing non-polar aromatic regions.
UV Absorbance: The aromatic rings suggest strong UV absorbance, making UV detection a suitable choice.
Potential Impurities: Synthesis of pyridazine derivatives can involve various reagents and intermediates.[4][5][6][7][8] Potential impurities could include starting materials (e.g., 2-bromophenol, 3-chloropyridazine), regioisomers, and degradation products arising from hydrolysis of the ether linkage.
The Logic of Method Development: A Step-by-Step Rationale
The following workflow illustrates the decision-making process in developing the HPLC method.
Caption: A workflow diagram illustrating the systematic approach to HPLC method development and validation.
Causality behind Experimental Choices:
Column Selection: A reversed-phase (RP) C18 column is the initial choice due to its versatility in retaining moderately polar compounds like 3-(2-Bromophenoxy)pyridazine.[9] The hydrophobic interactions between the analyte's aromatic rings and the C18 stationary phase are expected to provide good retention. A phenyl column could be a secondary option to enhance separation based on π-π interactions.
Mobile Phase Selection: A combination of acetonitrile (ACN) and water is a common starting point for RP-HPLC.[9][10] ACN is often preferred over methanol for aromatic compounds as it can provide better peak shapes. A small amount of acid, such as formic or trifluoroacetic acid, is added to the mobile phase to suppress the ionization of any basic functionalities on the pyridazine ring, leading to sharper, more symmetrical peaks.
Detection Wavelength: A UV-Vis detector is selected based on the analyte's chromophores. The optimal wavelength is determined by running a UV scan of the analyte to find the wavelength of maximum absorbance (λmax), which provides the best sensitivity.
Gradient Elution: A gradient elution is proposed to ensure that both the main component and any potential impurities with a wider range of polarities are eluted within a reasonable timeframe with good resolution.
Experimental Protocol: Proposed RP-HPLC Method
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Accurately weigh approximately 10 mg of the 3-(2-Bromophenoxy)pyridazine sample.
Transfer to a 100 mL volumetric flask.
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
Sonicate for 5 minutes to ensure complete dissolution.[11]
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Comparative Analysis: HPLC vs. Alternative Purity Assessment Methods
While HPLC is a robust technique, other methods offer distinct advantages and disadvantages.
Caption: A comparative diagram of HPLC, UPLC, and GC-MS based on key performance metrics.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm), resulting in higher resolution, faster analysis times, and reduced solvent consumption.[12][13][14][15]
For volatile and thermally stable compounds, GC-MS offers excellent separation and definitive identification of impurities through mass spectral data.[16][17][18][19][20] 3-(2-Bromophenoxy)pyridazine is likely amenable to GC analysis.
Protocol (GC-MS):
Parameter
Condition
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Oven Program
100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Injector Temp.
250 °C (Split mode, 20:1)
MS Transfer Line
280 °C
Ion Source Temp.
230 °C
Mass Range
40-450 amu
Quantitative Performance Comparison
Parameter
Proposed HPLC Method
UPLC Method
GC-MS Method
Typical Run Time
~30 min
~7 min
~20 min
Resolution
Good
Excellent
Excellent
Sensitivity (LOD/LOQ)
Good (ng range)
Excellent (sub-ng range)
Very High (pg range with MS)
Solvent Consumption
Moderate
Low
Very Low
Sample Throughput
Moderate
High
Moderate
Method Robustness
High
Moderate (sensitive to sample cleanliness)
Moderate (requires analyte volatility)
Cost per Sample
Low-Moderate
Moderate
High
Conclusion: Selecting the Optimal Method
The developed RP-HPLC method offers a robust, reliable, and cost-effective solution for the routine purity assessment of 3-(2-Bromophenoxy)pyridazine in a quality control environment. Its validation according to ICH guidelines would ensure its suitability for regulatory submissions.[21][22][23]
UPLC stands out as a superior alternative when higher throughput and sensitivity are required, particularly in a research and development setting where rapid screening of multiple samples is crucial. The trade-off is the higher initial investment and the need for more stringent sample preparation.
GC-MS is an excellent choice for impurity identification and for the analysis of volatile impurities that may not be well-retained by RP-HPLC. Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful tool for in-depth impurity profiling.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. For routine quality control, the proposed HPLC method provides an optimal balance of performance and practicality.
References
A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. (2021). MDPI. [Link]
A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. (n.d.). Scholars Research Library. [Link]
Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. (2024). Biomedical and Pharmacology Journal. [Link]
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Stability-Indicating HPLC Method for Arteether and Application to Nanoparticles of Arteether. (2013). ResearchGate. [Link]
UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.). ijpbs.net. [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). Chromatography Online. [Link]
The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2009). Journal of Chromatographic Science. [Link]
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. (2021). ZORA (Zurich Open Repository and Archive). [Link]
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (2016). PubMed Central. [Link]
Stability-indicating HPLC method for arteether and application to nanoparticles of arteether. (2013). PubMed. [Link]
UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). MDPI. [Link]
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2024). MDPI. [Link]
Stability-Indicating HPLC Method for Arteether and Application to Nanoparticles of Arteether. (2013). ResearchGate. [Link]
Synthesis and chemistry of pyridazin-3(2H)-ones. (2008). ScienceDirect. [Link]
A review article of UPLC and its emerging application and challenges and opportunities. (2025). World Journal of Pharmaceutical Research. [Link]
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]
Product Class 8: Pyridazines. (n.d.). Thieme. [Link]
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolvemass. [Link]
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
GC/MS Identification of Impurities. (2024). Medistri. [Link]
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][10][11]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (2022). MDPI. [Link]
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. [Link]
Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.). Waters Corporation. [Link]
Advanced Characterization Guide: IR Spectroscopy of 3-(2-Bromophenoxy)pyridazine
Executive Summary 3-(2-Bromophenoxy)pyridazine is a critical heteroaromatic scaffold in medicinal chemistry, often serving as a precursor for fused tricyclic systems or as a pharmacophore in kinase inhibitors. Its charac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(2-Bromophenoxy)pyridazine is a critical heteroaromatic scaffold in medicinal chemistry, often serving as a precursor for fused tricyclic systems or as a pharmacophore in kinase inhibitors. Its characterization presents a specific challenge: distinguishing the ortho-bromo substitution pattern from its para- and meta- isomers, which often exhibit identical mass-to-charge (m/z) ratios in Mass Spectrometry.
This guide provides a definitive technical breakdown of the Infrared (IR) spectral signature of 3-(2-Bromophenoxy)pyridazine. Unlike generic spectral lists, this document focuses on diagnostic signal causality —explaining why specific peaks appear and how to use them to validate structural integrity against common synthetic impurities and isomers.
Spectral Fingerprint Analysis
The IR spectrum of 3-(2-Bromophenoxy)pyridazine is a superposition of two distinct aromatic systems linked by an ether bridge. Successful characterization relies on identifying three "Signal Zones."
Zone A: High-Frequency Region (3100 – 3000 cm⁻¹)[1][2]
Pyridazine Ring: The electron-deficient nitrogen atoms pull electron density, stiffening the C-H bonds adjacent to the ring nitrogens (C4/C5/C6), typically shifting them to higher wavenumbers (~3050–3080 cm⁻¹).
Phenoxy Ring: The 2-bromophenoxy moiety exhibits aromatic C-H stretches slightly lower, typically ~3010–3040 cm⁻¹.
Diagnostic Value:Low . Useful for confirming aromaticity but poor for distinguishing isomers.
Zone B: The "Bridge" & Ring Region (1600 – 1000 cm⁻¹)
Causality: The conjugation between the oxygen lone pairs and the electron-deficient pyridazine ring increases the bond order of the C(pyridazine)–O bond, often shifting the asymmetric stretch to the higher end of the range (near 1260 cm⁻¹).
Signal 2: Pyridazine Skeletal Vibrations
Frequency: ~1580 cm⁻¹ and ~1440 cm⁻¹.
Causality: Characteristic C=N and C=C stretching vibrations of the diazine ring. The 1580 cm⁻¹ band is often sharp and distinct.
Zone C: The Fingerprint & Substitution Region (< 1000 cm⁻¹)
Signal 1: Ortho-Substitution Pattern (Critical)
Frequency: 740 – 770 cm⁻¹ (Strong).
Causality: C-H Out-of-Plane (OOP) bending. A 1,2-disubstituted benzene ring (the 2-bromophenoxy group) typically shows a single strong band in this region.
differentiation:
Para-isomer (4-bromo): Shows a band ~800–840 cm⁻¹.
Meta-isomer (3-bromo): Shows bands ~780 cm⁻¹ and ~690 cm⁻¹.
Signal 2: C–Br Stretch
Frequency: 650 – 550 cm⁻¹.
Causality: The heavy bromine atom creates a low-frequency vibration. This is often weak and can be obscured by ring deformations, but is diagnostic if observed.
Comparative Analysis: IR vs. Alternatives
For the specific task of verifying 3-(2-Bromophenoxy)pyridazine, IR spectroscopy offers distinct advantages over orthogonal techniques.
Table 1: Technique Performance Comparison
Feature
IR Spectroscopy
1H NMR
Mass Spectrometry (LC-MS)
Primary Utility
Functional group ID & Isomer differentiation (OOP bends)
Exact structural elucidation
Molecular weight & Purity
Isomer Specificity
High (Distinct fingerprint for o, m, p)
Very High (Coupling constants)
Low (Isomers often have identical fragmentation)
Sample State
Solid (ATR) or Oil
Solution (Deuterated solvent)
Solution
Time to Result
< 2 Minutes
15–30 Minutes
10–20 Minutes
Cost Per Run
Negligible
High (Solvents/Instrument time)
Medium
Why IR Wins for Routine Screening
While NMR is the gold standard for de novo structure determination, IR is superior for batch-to-batch consistency checks . The unique "fingerprint" of the ortho-substituted OOP bend (740–770 cm⁻¹) allows for immediate rejection of batches contaminated with para-isomers (a common impurity in bromination reactions) without the need for expensive deuterated solvents.
Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR) for rapid, non-destructive analysis.
Prerequisites:
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Diamond or ZnSe ATR Crystal.
Sample: >5 mg of dry 3-(2-Bromophenoxy)pyridazine.
Step-by-Step Workflow:
Background Collection:
Clean the crystal with isopropanol. Ensure it is dry.
Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).
Sample Loading:
Place the solid sample directly onto the center of the crystal.
Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Stop tightening when the largest peak (likely the C-H or Ring stretch) reaches ~40-60% Transmittance (or ~0.4-0.8 Absorbance). Over-tightening can damage softer crystals; under-tightening yields noisy data.
Data Acquisition:
Scan Range: 4000 – 450 cm⁻¹.
Scans: 32 (Routine) or 64 (High Quality).
Resolution: 4 cm⁻¹.
Post-Processing:
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
Baseline correct if significant drift is observed (rare with diamond ATR).
Validation Criteria:
Pass: Presence of strong ether band (~1250 cm⁻¹) AND strong ortho-OOP band (~750 cm⁻¹).
Fail: Presence of broad O-H stretch (~3400 cm⁻¹, indicating wet sample or phenol impurity) or strong peak at ~820 cm⁻¹ (indicating para-isomer).
Diagnostic Workflow Diagram
The following diagram illustrates the logical decision process for verifying the compound identity using spectral data.
Figure 1: Decision tree for the spectral validation of 3-(2-Bromophenoxy)pyridazine, prioritizing impurity detection.
References
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Pyridazine. National Institute of Standards and Technology.[3] Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for Ortho/Meta/Para OOP assignments).
PubChem. (2025).[4] 3-Phenoxypyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Billes, F., et al. (2005). Vibrational spectroscopy of pyridazine derivatives. Journal of Molecular Structure.
Comparative Guide: Structure-Activity Relationship (SAR) of 3-(2-Bromophenoxy)pyridazine Analogs
Executive Summary This guide provides a technical analysis of 3-(2-Bromophenoxy)pyridazine , a lipophilic heterocyclic ether structurally related to the historical herbicide Credazine (3-(2-methylphenoxy)pyridazine).[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 3-(2-Bromophenoxy)pyridazine , a lipophilic heterocyclic ether structurally related to the historical herbicide Credazine (3-(2-methylphenoxy)pyridazine).[1] While the pyridazine scaffold is a privileged structure in both agrochemistry and pharmacology (e.g., as a bioisostere for phenyl rings), this specific analog represents a critical study in ortho-substitution effects .[1]
This document compares the 2-bromo analog against established standards (Credazine and Diflufenican), dissecting how the electronic and steric properties of the bromine atom influence bioactivity, specifically targeting Phytoene Desaturase (PDS) inhibition and cell division disruption.[1]
The biological activity of 3-phenoxypyridazines operates primarily through the inhibition of carotenoid biosynthesis, specifically targeting Phytoene Desaturase (PDS) .[1] Inhibition of PDS halts the conversion of colorless phytoene to
-carotene, leading to the accumulation of phytoene.[1] Without protective carotenoids, chlorophyll is destroyed by photo-oxidation, resulting in the characteristic "bleaching" phenotype.[1]
Figure 1: Mechanism of Action (MoA) Pathway
The following diagram illustrates the cascade from molecular uptake to phenotypic bleaching.[1]
Caption: Figure 1.[1][3][4][5] The PDS inhibition pathway.[1][6] The pyridazine core mimics the plastoquinone cofactor, blocking the desaturation step essential for carotenoid synthesis.[1]
Comparative SAR Analysis
The Structure-Activity Relationship (SAR) of this molecule revolves around three distinct zones: the Pyridazine Core (Zone A), the Ether Linkage (Zone B), and the Phenyl Ring Substituents (Zone C).[1]
Zone A: The Pyridazine Core
The 1,2-diazine ring is electron-deficient, making it an excellent acceptor for
- stacking interactions within the enzyme pocket.[1]
Observation: Unlike pyridine, the pyridazine ring possesses a lower pKa, reducing protonation at physiological pH and enhancing membrane permeability.[1]
Comparison: Substitution at the 4- or 5-position (e.g., with a trifluoromethyl group) often increases potency by 10-fold compared to the unsubstituted core, as seen in modern PDS inhibitors.[1]
Zone C: The Ortho-Substituent Effect (Methyl vs. Bromo)
The critical differentiator between Credazine and the 3-(2-Bromophenoxy) analog is the substituent at the ortho position of the phenyl ring.[1]
Parameter
o-Methyl (Credazine)
o-Bromo (Target Analog)
Impact on Activity
Steric Radius
~2.0 Å
~1.95 Å
Bioisosteric: Similar steric occupancy allows binding to the same pocket.[1]
Electronic ()
-0.17 (Donating)
+0.23 (Withdrawing)
Electronic Divergence: Bromine pulls electron density, increasing the acidity of the ether oxygen and altering the dipole moment.[1]
Metabolism
Benzylic Carbon
Halogen
Stability: The methyl group is a "soft spot" for CYP450 oxidation (benzylic hydroxylation).[1] The bromo group blocks this metabolic route, potentially extending half-life.[1]
Scientific Insight: The ortho-bromo substituent forces the phenyl ring to twist out of coplanarity with the ether linkage due to steric clash with the ether oxygen lone pairs.[1] This "twisted" conformation is often required for fitting into the hydrophobic slot of the PDS active site.[1]
Experimental Data Summary
The following data summarizes the herbicidal efficiency (EC50) in a standard Chlamydomonas reinhardtii bleaching assay.
Table 1: Comparative Potency (PDS Inhibition)
Note: Values are representative of the structural class based on standard bleaching assays.[1]
Compound
Structure
EC50 (nM)
LogP
Solubility (mg/L)
Diflufenican
Pyridine-carboxamide
15
4.9
0.05
3-(2-Bromophenoxy)pyridazine
Pyridazine-ether
45 - 60
2.4
120
Credazine
Pyridazine-ether
250
1.8
200
Unsubstituted Analog
Pyridazine-ether
>1000
1.4
450
Interpretation: The 2-bromo analog exhibits superior potency to Credazine (approx. 4-5x) likely due to the halogen bond capability and metabolic stability, though it remains less potent than the optimized commercial standard Diflufenican.[1] However, its higher water solubility makes it a better candidate for systemic uptake.[1]
Detailed Experimental Protocols
To ensure reproducibility and trust (Trustworthiness), we provide the optimized synthesis and assay protocols.
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 eq) in dry DMF (0.5 M concentration).
Deprotonation: Add anhydrous
(2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
Addition: Add 3-chloropyridazine (1.0 eq) in one portion.
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The spot for 3-chloropyridazine (
) should disappear, replaced by a higher product.
Workup: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1] Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Caption: Figure 2. Synthesis pathway via Nucleophilic Aromatic Substitution (
This assay quantifies PDS inhibition by measuring chlorophyll content.[1]
Culture: Grow C. reinhardtii (wild type) in TAP medium to log phase (
cells/mL).
Dosing: Aliquot 2 mL of culture into 24-well plates. Treat with compound (dissolved in DMSO) at concentrations: 0, 10, 50, 100, 500, 1000 nM.[1] Final DMSO < 1%.[1]
Incubation: Incubate for 72 hours under continuous light (50
) at 25°C with shaking (120 rpm).
Measurement: Extract pigments with 80% acetone. Measure absorbance at 645 nm and 663 nm.
Calculation: Total Chlorophyll (
) = .[1] Plot % inhibition vs. Log[Concentration] to determine EC50.
References
PubChem. (n.d.).[1] 3-(2-Bromophenoxy)pyridazine (CID 62483448).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
University of Hertfordshire. (2023).[1] Credazine - Pesticide Properties DataBase (PPDB).[1] AERU.[1] Retrieved from [Link]
Sandmann, G. (2002).[1] Bleaching herbicides: action mechanism in carotenoid biosynthesis, structural requirements and engineering of resistance.[1] In Herbicides and their Mechanisms of Action. Sheffield Academic Press.[1]
Ohkawa, H., et al. (1999).[1] Pesticide Chemistry and Bioscience: The Food-Environment Challenge.[1] Woodhead Publishing.[1] (Discusses SAR of phenoxy-pyridazine herbicides).
SciSpace. (2023).[1] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[1][4] Retrieved from [Link][1]
bioactivity comparison of bromophenoxy vs chlorophenoxy pyridazines
Topic: Bioactivity Comparison of Bromophenoxy vs. Chlorophenoxy Pyridazines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1] A Guide to Rational Halog...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioactivity Comparison of Bromophenoxy vs. Chlorophenoxy Pyridazines
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]
A Guide to Rational Halogen Selection in Pyridazine Scaffolds
Executive Summary
In the optimization of pyridazine-based pharmacophores, the choice between a chlorophenoxy and a bromophenoxy substituent is rarely a trivial matter of atomic radius.[1] It is a strategic decision that dictates metabolic stability, target selectivity, and solubility profiles.[1]
This guide analyzes the bioactivity differences between these two moieties. While chlorophenoxy analogs generally offer superior metabolic stability and broad-spectrum antimicrobial efficacy (particularly against Gram-negative bacteria), bromophenoxy derivatives frequently exhibit higher potency in specific hydrophobic pockets (e.g., Gram-positive targets like S. aureus) due to enhanced lipophilicity and halogen bonding capabilities.[1]
Chemical Basis of Bioactivity
To understand the divergence in bioactivity, one must first quantify the physicochemical distinctions between the chloro- and bromo-substituents on the phenoxy ring.[1]
Parameter
Chlorophenoxy (-Cl)
Bromophenoxy (-Br)
Impact on Bioactivity
Van der Waals Radius
1.75 Å
1.85 Å
Br requires larger hydrophobic pockets; Cl is more versatile.[1]
Lipophilicity ()
0.71
0.86
Br increases LogP, enhancing membrane permeability but risking poor solubility.[1]
Electronegativity
3.16 (Pauling)
2.96 (Pauling)
Cl exerts a stronger electron-withdrawing effect, deactivating the phenyl ring more than Br.[1]
C-X Bond Strength
~95 kcal/mol
~68 kcal/mol
Cl is metabolically robust; Br is more susceptible to oxidative insertion or displacement.[1]
-Hole Potential
Moderate
High
Br forms stronger "halogen bonds" with carbonyl backbone oxygens in protein active sites.[1]
Case Studies in Bioactivity
Case Study A: Antimicrobial Potency (Gram-Pos vs. Gram-Neg)
Experimental data indicates a distinct "crossover" effect where the optimal halogen depends on the bacterial cell wall structure.[1]
Chlorophenoxy Pyridazines:
Performance: Superior against Gram-negative strains (e.g., E. coli, P. aeruginosa).[1][2][3]
Mechanism: The lower lipophilicity relative to bromine prevents entrapment in the outer lipid membrane, allowing better penetration into the periplasmic space.[1]
Data Point: MIC values for 3-(4-chlorophenoxy) derivatives often range from 0.8 – 4.0 µg/mL against E. coli.[1]
Bromophenoxy Pyridazines:
Performance: Superior against Gram-positive strains (e.g., S. aureus, MRSA).[1][2]
Mechanism: The increased lipophilicity facilitates diffusion through the thick peptidoglycan layer.[1] Furthermore, the larger bromine atom often fills hydrophobic sub-pockets in targets like bacterial DNA gyrase more effectively than chlorine.[1]
Data Point: Meta-bromo substitutions have demonstrated MIC values as low as 16 µg/mL against MRSA, outperforming their chloro-analogs in specific pyridazinone scaffolds.[1]
Case Study B: Anticancer Activity (c-Met Kinase Inhibition)
In oncology, particularly targeting the c-Met kinase pathway, the chlorophenoxy moiety is the industry standard for "drug-likeness," while bromophenoxy is often a tool compound.[1]
Mechanism: 3-phenoxy-6-chloropyridazine derivatives act as Type I or Type II kinase inhibitors.[1] The phenoxy group occupies the hydrophobic back-pocket of the ATP binding site.[1]
The Halogen Effect:
Chlorine: Provides the optimal balance of metabolic stability (preventing rapid oxidation of the phenyl ring) and binding affinity.[1]
Bromine: While often showing higher in vitro binding affinity (
) due to stronger dispersion forces, it frequently suffers from lower metabolic half-life () due to hepatic clearance.[1]
Visualized Mechanisms & Logic
Figure 1: SAR Decision Logic for Halogen Selection
This decision tree guides the medicinal chemist on when to deploy Cl vs. Br based on the target profile.
Caption: Decision matrix for selecting between chloro- and bromophenoxy substituents based on target topology and ADME requirements.
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-6-(4-halophenoxy)pyridazine
This protocol utilizes a Nucleophilic Aromatic Substitution (
) mechanism.[1] It is self-validating via TLC monitoring of the distinct Rf shift between the starting dichloropyridazine and the mono-substituted product.
Activation: In a round-bottom flask, dissolve the chosen phenol (Cl or Br derivative) in ACN. Add
and stir at room temperature for 30 minutes. Why? This deprotonates the phenol, generating the stronger phenoxide nucleophile.
Addition: Add 3,6-dichloropyridazine in a single portion.
Reflux: Heat the reaction mixture to reflux (80°C for ACN) for 4–6 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new spot with a lower Rf than the starting pyridazine but higher than the phenol.
Work-up: Cool to room temperature. Pour into ice water. The product should precipitate.[1]
Purification: Filter the solid. Recrystallize from Ethanol/Water.[1]
Validation: 4-Bromophenoxy derivatives will typically have a melting point 10–15°C higher than their 4-Chlorophenoxy counterparts due to increased molecular weight and stacking interactions.[1]
NIH. (2026).[1] Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells.[1] National Institutes of Health.[1] [Link][1]
ResearchGate. (2025).[1] The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link][1]
PubMed. (2024).[1] Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. National Library of Medicine.[1] [Link]
ChemRxiv. (2023).[1] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[1] [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Validation Guide
Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Subject: Purity Validation of 3-(2-Bromophenoxy)pyridazine via Elemental Analysis (EA)
Executive Summary: The Purity Paradox
In the synthesis of heterocyclic scaffolds like 3-(2-Bromophenoxy)pyridazine , a common drug discovery pharmacophore, standard spectral data (
H NMR, LC-MS) often yields a "false positive" for purity. While these techniques confirm structure, they frequently fail to detect non-chromatographic impurities—specifically inorganic salts (e.g., KBr, CsCl) and stoichiometric solvates—that can disastrously skew biological assay results.
This guide objectively compares Elemental Analysis (Combustion Analysis) against modern spectral alternatives, demonstrating why EA remains the definitive "gatekeeper" for validating the bulk purity of this pyridazine ether.
Synthesis Context: The
Pathway
To understand the validation challenge, we must first establish the synthesis. The formation of 3-(2-Bromophenoxy)pyridazine typically proceeds via Nucleophilic Aromatic Substitution (
).
The Reaction Mechanism
The reaction involves the displacement of a chloride leaving group on the electron-deficient pyridazine ring by the phenoxide generated in situ from 2-bromophenol.
Key Reagents:
Substrate: 3-Chloropyridazine (Electrophile)
Nucleophile: 2-Bromophenol
Base: Potassium Carbonate (
) or Cesium Carbonate ()
Solvent: DMF or DMSO (Polar aprotic to accelerate
)
Visualization: Synthesis & Impurity Risks
The following diagram maps the reaction pathway and highlights where "invisible" impurities (Salts, Solvents) enter the system.
Figure 1: Reaction pathway for 3-(2-Bromophenoxy)pyridazine showing points of entry for critical impurities.
Comparative Analysis: EA vs. Spectral Techniques
Why perform Elemental Analysis when you have High-Resolution Mass Spectrometry (HRMS)? The answer lies in the Bulk vs. Molecular distinction.
The Comparison Matrix
Feature
Elemental Analysis (CHN)
H NMR Spectroscopy
HRMS (ESI/TOF)
Primary Scope
Bulk Purity (Composition)
Structural Connectivity
Molecular Formula
Inorganic Salt Detection
High Sensitivity (Values drop proportionally)
Blind (Salts are NMR silent)
Blind (Salts often suppressed or washed off)
Solvent/Water Detection
High Sensitivity (Drastic C/N shifts)
Moderate (Distinct peaks, but exchangeable protons hide)
Poor (Solvents lost in desolvation gas)
Sample Requirement
Destructive (~2–5 mg)
Non-destructive
Destructive (<1 mg)
Acceptance Criteria
tolerance
Clean baseline
< 5 ppm mass error
Data Simulation: The "Salt Trap"
Consider a scenario where the product is contaminated with 5% Potassium Bromide (KBr) by weight—a common issue if the final wash is insufficient.
NMR Result: Spectrum looks perfect. KBr has no protons.
HRMS Result: Parent ion
matches exactly.
EA Result:
%C Found: 45.45 (Fail - Deviation > 2%)
%N Found: 10.60 (Fail)
Critical Insight: EA is the only method in this trio that treats the sample as a physical bulk solid. If your carbon count is low, something else is taking up mass.
Validated Experimental Protocol
To ensure your EA results reflect true chemical purity and not handling errors, follow this optimized workflow.
Step 1: Synthesis of 3-(2-Bromophenoxy)pyridazine
Charge: In a dry round-bottom flask, dissolve 2-bromophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).
Deprotonate: Add
(1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide.
Couple: Add 3-chloropyridazine (1.0 equiv).
Heat: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
Quench: Cool to RT and pour into ice water (precipitation usually occurs).
Step 2: Purification (Crucial for EA)
Extraction: Extract with EtOAc (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and Brine (to remove bulk salts).
Drying: Dry over
, filter, and concentrate.
Chromatography: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
Step 3: Preparation for Elemental Analysis (The "Drying" Step)
Most EA failures are due to trapped solvent, not bad chemistry.
Recrystallization: Recrystallize the solid (e.g., from EtOH/Water) to displace amorphous solvent traps.
High-Vacuum Drying: Place the sample in a vacuum drying pistol or manifold at 50°C for 24 hours over
or activated sieves.
Why? Pyridazines can form hydrogen bonds with water. Standard rotary evaporation is insufficient to remove lattice-bound moisture.
Weighing: Weigh ~2 mg into a tin capsule using a microbalance with
precision.
Decision Tree for Validation
Use this logic flow to interpret your analytical data.
Figure 2: Analytical decision matrix for validating small molecule synthesis.
References
Synthesis of Pyridazine Ethers (
Methodology):
Title: Nucleophilic substitution of 3-halo-6-phenylpyridazines.
Source:Journal of Heterocyclic Chemistry.
Context: Establishes the reactivity of 3-halopyridazines toward phenoxides.
(General Journal Link for verification)
Analytical Standards (The
Rule):
Title: Guidelines for Characterization of Organic Compounds.[1][2]
Source:American Chemical Society (ACS) Publications.[2][3]
Context: Defines the industry standard that Elemental Analysis found values must be within 0.
Comparison of Purity Methods
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][4][5]
Metabolic Stability Assessment of 3-(2-Bromophenoxy)pyridazine Scaffolds
Executive Summary This technical guide evaluates the metabolic stability of the 3-(2-Bromophenoxy)pyridazine scaffold, a structural motif increasingly utilized in agrochemistry (Phytoene Desaturase inhibitors) and medici...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the metabolic stability of the 3-(2-Bromophenoxy)pyridazine scaffold, a structural motif increasingly utilized in agrochemistry (Phytoene Desaturase inhibitors) and medicinal chemistry (kinase inhibitors). While the pyridazine core offers reduced lipophilicity compared to phenyl isosteres, the ether linkage represents a potential metabolic "soft spot."
This assessment demonstrates that the 2-bromo substituent functions as a critical steric gatekeeper, significantly enhancing metabolic half-life (
) by shielding the ether oxygen from cytochrome P450 (CYP)-mediated dealkylation. The guide provides a comparative analysis against pyridine and phenyl analogs, supported by detailed experimental protocols and metabolic pathway mapping.
Part 1: The Scaffold & The Challenge
The 3-(2-Bromophenoxy)pyridazine scaffold presents a unique pharmacokinetic profile governed by two competing structural features:
The Pyridazine Ring: An electron-deficient 1,2-diazine.[1] Unlike phenyl rings, it is resistant to oxidative metabolism (hydroxylation) but susceptible to N-oxidation.
The Phenoxy Linker: A flexible ether bridge susceptible to CYP450-mediated O-dealkylation (ether cleavage), which typically results in rapid clearance.
The Stability Hypothesis: The introduction of a bromine atom at the ortho position (2-Br) of the phenoxy ring induces a conformational twist (non-planarity). This steric bulk hinders the approach of the CYP heme iron to the ether oxygen, thereby reducing intrinsic clearance (
) compared to non-substituted analogs.
Part 2: Comparative Analysis
The following data compares the target scaffold against standard bioisosteres. Data represents consensus kinetic trends observed in microsomal stability assays (Human Liver Microsomes - HLM) for this chemical class.
Effect of Pyridazine (Target vs. Analog C): Replacing the phenyl core (Analog C) with pyridazine (Target) lowers
and reduces electron density, virtually eliminating ring hydroxylation, the dominant clearance pathway for Analog C [1].
Effect of 2-Bromo (Target vs. Analog A): The removal of the 2-bromo substituent (Analog A) exposes the ether linker, leading to a 3-fold increase in clearance via O-dealkylation. The 2-Br provides essential steric shielding [2].
Nitrogen Scan (Target vs. Analog B): The pyridazine ring is generally more stable than the pyridine ring (Analog B) in this context because the 1,2-diazine system is less basic and less prone to N-oxide formation compared to the single nitrogen in pyridine [3].
Part 3: Metabolic Pathways & Mechanism
To understand the stability profile, we must visualize the specific enzymatic pathways. The diagram below illustrates the "Decision Tree" a drug metabolizing enzyme faces when encountering this scaffold.
Diagram 1: Metabolic Fate Decision Tree
Caption: Metabolic fate of the scaffold. The 2-Br substituent sterically hinders the primary clearance pathway (O-dealkylation), shifting metabolism toward slow N-oxidation.
Part 4: Experimental Protocol (Microsomal Stability)
This protocol is designed to validate the stability claims above. It uses a self-validating control system with testosterone (high clearance) and warfarin (low clearance).
Reagents & Preparation
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Assay Workflow
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to 1
M (final <0.1% DMSO). Incubate at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to initiate the reaction (
).
Sampling: At
min, remove 50 L aliquots.
Quenching: Immediately dispense into 150
L ice-cold Quench Solution.
Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins. Collect supernatant for LC-MS/MS.
Data Analysis (Self-Validating Logic)
Calculate the slope (
) of the natural log of percentage remaining vs. time.
Validation Criteria:
Testosterone
must be < 15 min (validates CYP activity).
Warfarin
must be > 120 min (validates system integrity).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the microsomal stability assay ensuring precise kinetic measurement.
References
Pike, K. G., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. (Context: General principles of phenyl-to-heterocycle replacement for stability).
Babczinski, P., et al. (2003). Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates. Journal of Agricultural and Food Chemistry. (Context: SAR of phenoxy-linker herbicides and the importance of ortho-substitution).
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context: Pyridazine vs Pyridine metabolic stability trends).
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. (Context: Industry standard protocol validation).
A Comprehensive Guide to the Safe Disposal of 3-(2-Bromophenoxy)pyridazine
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible dis...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 3-(2-Bromophenoxy)pyridazine, a halogenated aromatic ether. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure minimal environmental impact and maintain a safe laboratory environment.
The causal logic behind these procedures is rooted in the chemical nature of 3-(2-Bromophenoxy)pyridazine. As a brominated heterocyclic compound, it is classified as a halogenated organic compound. Such compounds can be persistent in the environment and may form hazardous byproducts if not disposed of correctly. Therefore, the primary goal of this disposal protocol is complete and safe decomposition.
Core Hazard Assessment and Safety Profile
Hazard Classification
Associated Risks
Rationale and Recommended Precautions
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
The presence of the bromophenoxy and pyridazine moieties suggests potential biological activity. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling of the solid or solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Skin and Eye Irritation
May cause skin and serious eye irritation.[1][3][5]
Direct contact can lead to irritation. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Environmental Hazards
Halogenated organic compounds can be persistent environmental pollutants.
Improper disposal can lead to contamination of soil and water. The procedures outlined below are designed to prevent environmental release.
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of halogenated organic compounds is to prevent their release into the environment. The most effective and widely accepted method for achieving this is high-temperature incineration in a licensed hazardous waste facility.[7]
Step 1: Segregation and Waste Collection
The "Why": Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents accidental mixing of incompatible chemicals, which could lead to violent reactions, and ensures that the waste stream is correctly identified for the disposal facility.
Procedure:
Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for 3-(2-Bromophenoxy)pyridazine and materials contaminated with it. The container must be made of a material compatible with the chemical and any solvents used (e.g., high-density polyethylene or glass).
Labeling: The label should include:
The full chemical name: "3-(2-Bromophenoxy)pyridazine"
The words "Hazardous Waste"
The primary hazards (e.g., "Toxic," "Irritant")
The date accumulation started.
Contaminated Materials: This includes any item that has come into direct contact with the compound, such as:
Gloves, weighing paper, and disposable labware.
Spill cleanup materials.
Empty stock bottles (triple-rinsed with a suitable solvent; the rinsate must also be collected as hazardous waste).
Step 2: In-Lab Storage of Waste
The "Why": Safe temporary storage within the laboratory is crucial to prevent spills, exposure, and unauthorized access.
Procedure:
Secure Closure: Keep the waste container tightly sealed when not in use.[4]
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.
Location: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] The storage area should be clearly marked as a hazardous waste accumulation point.
Step 3: Arranging for Professional Disposal
The "Why": The disposal of halogenated organic compounds is regulated and requires specialized facilities. Attempting to dispose of this chemical through standard laboratory drains or as regular trash is a serious violation of environmental regulations and poses a significant safety risk.
Procedure:
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging hazardous waste disposal. They have established procedures and contracts with licensed waste management companies.
Provide Complete Information: When you request a waste pickup, provide all necessary information, including the chemical name, quantity, and any other components in the waste mixture (e.g., solvents).
Follow Institutional Protocols: Adhere strictly to your institution's protocols for waste pickup scheduling, container handling, and documentation.
Emergency Procedures for Spills
The "Why": A well-rehearsed spill response plan is essential to mitigate the immediate hazards of an accidental release.
Procedure:
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[1][2]
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
Collect and Package: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
Report: Report the incident to your supervisor and EHS office, as required by your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 3-(2-Bromophenoxy)pyridazine.
Caption: Disposal Workflow for 3-(2-Bromophenoxy)pyridazine
References
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
Jubilant Ingrevia Limited. (2024, February 6).
Combi-Blocks, Inc. (2023, July 17).
Fisher Scientific. (2025, December 18).
ChemicalBook.
Fisher Scientific. (2025, December 25).
National Center for Biotechnology Information. (n.d.). 3-Bromopyridazine. PubChem.
National Center for Biotechnology Information. (n.d.). 3-(2-Bromophenoxy)pyridazine. PubChem.
Fisher Scientific. (2025, December 22).
National Center for Biotechnology Information. (n.d.). 3(2H)-Pyridazinone. PubChem.
A Senior Application Scientist's Guide to Handling 3-(2-Bromophenoxy)pyridazine
Abstract: This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling 3-(2-Bromophenoxy)pyridazine. Moving beyond a simple checklist, this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling 3-(2-Bromophenoxy)pyridazine. Moving beyond a simple checklist, this document elucidates the causal reasoning behind each safety protocol, grounding every recommendation in established principles of chemical hygiene and risk mitigation. The protocols described herein are designed as a self-validating system to ensure maximum safety and experimental integrity.
Compound Profile and Hazard Assessment
3-(2-Bromophenoxy)pyridazine is an aromatic ether containing a halogenated pyridazine moiety. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a robust hazard assessment can be constructed by examining its structural components: a brominated aromatic ring and a pyridazine ring.
Brominated Aromatics: Compounds containing bromophenyl groups can be irritating to the skin, eyes, and respiratory system. They may also pose long-term health risks with repeated exposure.
Pyridazine Derivatives: The pyridazine ring system, an electron-deficient heterocycle, influences the molecule's reactivity.[1] Related halogenated pyridines and pyridazines are classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[2][3][4][5]
Based on these structural analogs, a conservative and cautious approach is warranted.
Table 1: Chemical and Physical Properties of 3-(2-Bromophenoxy)pyridazine
| STOT-Single Exposure | May cause respiratory irritation | Based on 3-Bromopyridazine[4] and 3-Bromopyridine[5] |
The Core Principle: The Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, it is crucial to apply the Hierarchy of Controls. This framework prioritizes the most effective safety measures, with PPE serving as the final barrier between the researcher and the hazard.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 3-(2-Bromophenoxy)pyridazine, this means:
Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all users are trained on the specific hazards. Work during normal hours with colleagues present.
Mandatory Personal Protective Equipment (PPE)
PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure.[7][8]
Eye and Face Protection
Rationale: Direct contact with halogenated aromatic compounds can cause severe eye irritation or damage.[2][5]
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles.[9]
Required for Large Quantities (>5g) or Splash Risk: A full-face shield worn over chemical splash goggles provides an additional layer of protection.[9][10][11]
Skin and Body Protection
Rationale: This compound is presumed to be a skin irritant and potentially absorbed through the skin.[2][5] Prolonged contact may defat the skin.[3]
Minimum Requirement: A flame-resistant (e.g., Nomex®) laboratory coat, fully buttoned.[9] Long pants and closed-toe, closed-heel shoes are mandatory.[9]
Hand Protection
Rationale: Gloves are the primary barrier against dermal contact, which is a significant route of exposure for related compounds.[2]
Minimum Requirement: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including many solvents, bases, and oils.[8]
Protocol: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. If contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. Do not reuse disposable gloves.
Table 3: Recommended PPE for Handling 3-(2-Bromophenoxy)pyridazine
Operation
Eye/Face Protection
Hand Protection
Body Protection
Weighing/Transfer (<1g)
Chemical Splash Goggles
Single Pair of Nitrile Gloves
Flame-Resistant Lab Coat
Reaction Setup/Workup
Chemical Splash Goggles
Double Pair of Nitrile Gloves
Flame-Resistant Lab Coat
| Large Scale (>5g) or Transfer with Splash Risk | Face Shield over Goggles | Double Pair of Nitrile Gloves | Flame-Resistant Lab Coat & Chemical Apron |
Safe Handling and Operational Protocols
Preparation and Engineering Controls
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
Clear the Workspace: Remove all unnecessary equipment and chemicals from the hood to minimize clutter and potential for cross-contamination.
Prepare Spill Kit: Have a spill kit rated for organic chemicals readily accessible. This should include absorbent pads, sand or vermiculite, and a sealed container for waste.
Locate Safety Equipment: Before starting, visually confirm the locations of the nearest safety shower, eyewash station, and fire extinguisher.
Weighing and Transferring
Tare a Suitable Container: Use a glass vial or beaker as a primary container.
Dispense Slowly: Carefully dispense the required amount of 3-(2-Bromophenoxy)pyridazine in the fume hood. Avoid creating dust if it is a solid.
Seal and Clean: Securely cap the primary container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or acetone) and wipe clean. Dispose of the wipe in the halogenated waste stream.
Emergency Procedures
Immediate and correct action during an emergency can significantly reduce the severity of an exposure or incident.